Kalimantacin A
Beschreibung
RN refers to A; an antibacterial antibiotic isolated from Alcaligenes sp. YL-02632S; this compound is the E,E,Z-isomer; kalimantacin B is the E,E,E-isomer; structures of this compound & B given in first source
Eigenschaften
Molekularformel |
C30H48N2O7 |
|---|---|
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
(2E,10Z,12E)-20-[(3-carbamoyloxy-2-methylbutanoyl)amino]-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid |
InChI |
InChI=1S/C30H48N2O7/c1-20(14-22(3)15-23(4)17-28(35)36)12-10-8-7-9-11-13-21(2)16-26(33)18-27(34)19-32-29(37)24(5)25(6)39-30(31)38/h7-9,11,17,21-22,24-25,27,34H,1,10,12-16,18-19H2,2-6H3,(H2,31,38)(H,32,37)(H,35,36)/b8-7-,11-9+,23-17+ |
InChI-Schlüssel |
GENAAYFYLGYPIQ-JOPGMDTFSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Isolation of Kalimantacin A from Pseudomonas fluorescens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kalimantacin A, a potent antibiotic with significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), is a secondary metabolite produced by the bacterium Pseudomonas fluorescens. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the biosynthetic pathway, fermentation and purification protocols, and the analytical methods used for its structure elucidation. The document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and antibiotic drug development.
Introduction
This compound is a polyketide-nonribosomal peptide hybrid natural product that has garnered significant interest for its potent and selective antibacterial activity. Originally isolated from Alcaligenes sp. YL-02632S, it was later found to be identical to batumin, a compound produced by Pseudomonas batumici. Further research has identified Pseudomonas fluorescens BCCM_ID9359 as a producer of this compound.[1][2] The primary mechanism of action of this compound is the inhibition of the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid biosynthesis.[3][4] This specific targeting makes it a promising candidate for the development of new anti-staphylococcal agents.
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS-NRPS) system.[1] The biosynthetic gene cluster in P. fluorescens BCCM_ID9359 is encoded by a 62 kb genomic region containing 16 open reading frames (ORFs). The assembly line is composed of three main polypeptides, Bat1, Bat2, and Bat3, which harbor 11 PKS modules and one NRPS module.
The key enzymatic functions within the biosynthesis pathway include:
-
BatH and BatJ: These trans-acting acyltransferases are responsible for loading the acetyl-CoA starter unit and malonyl-CoA extender units onto the assembly line.
-
NRPS module: Incorporates a glycine (B1666218) residue into the growing polyketide chain.
-
BatA-E: A cassette of modifying enzymes that introduce β-methyl branches at specific points in the molecule.
-
BatK: A trans-acting enoyl reductase.
-
BatF: A carbamoyltransferase that adds the carbamoyl (B1232498) group.
-
BatM: An oxidase that performs the final oxidation of a hydroxyl group to a ketone, yielding the active this compound.
Experimental Protocols
Fermentation of Pseudomonas fluorescens
While a specific, detailed protocol for the production of this compound from Pseudomonas fluorescens BCCM_ID9359 is not extensively published, a general approach can be inferred from protocols for other secondary metabolites from this genus. A titer of 65 mg/L has been reported.
3.1.1. Media Composition
A rich, complex medium is generally required for the production of secondary metabolites by Pseudomonas fluorescens. A potential starting point for media optimization could be based on media used for mupirocin (B1676865) or biosurfactant production.
| Component | Concentration (g/L) | Purpose |
| Glucose | 10-20 | Carbon Source |
| Glycerin | 5-10 | Carbon Source |
| Soybean Oil | 5-10 | Carbon Source |
| Corn Steep Liquor | 10-20 | Nitrogen Source |
| Urea | 2-5 | Nitrogen Source |
| Leucine | 1-2 | Amino Acid Supplement |
| K₂HPO₄ | 1.0 | Phosphate Source |
| MgSO₄·7H₂O | 0.5 | Salt |
| NaCl | 1.0 | Salt |
| CaCO₃ | 2.0 | pH Buffering |
| Sodium Molybdate | 0.01-0.05 | Trace Element |
| Defoaming Agent | As needed |
3.1.2. Fermentation Parameters
-
Inoculum: A 5-10% (v/v) inoculum from a 24-48 hour seed culture grown in the same medium.
-
Temperature: 28-30°C.
-
pH: Maintained at 6.8-7.2.
-
Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute).
-
Agitation: 200-300 rpm.
-
Fermentation Time: 72-120 hours.
Extraction and Purification of this compound
3.2.1. Extraction
-
Cell Removal: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the bacterial cells.
-
Supernatant Extraction: The supernatant, containing the secreted this compound, is subjected to liquid-liquid extraction with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol. This step should be repeated 2-3 times to ensure complete extraction.
-
Solvent Evaporation: The organic phases are pooled and concentrated under reduced pressure using a rotary evaporator.
3.2.2. Purification
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 0-10% methanol).
-
Size-Exclusion Chromatography: Fractions showing anti-staphylococcal activity are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase.
-
Preparative HPLC: The final purification step is typically performed using reversed-phase preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily mass spectrometry and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.
2D NMR Spectroscopy
While specific spectral data is not detailed in the available literature, the following 2D NMR experiments are standard for the structure elucidation of complex natural products like this compound:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, allowing for the tracing of carbon chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
Quantitative Data
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₈N₂O₇ |
| Molecular Weight | 548.7 g/mol |
Biological Activity of this compound
This compound exhibits potent activity against a range of Staphylococcus aureus strains.
| Strain | MIC (µg/mL) |
| S. aureus (general) | 0.05 |
| Methicillin-Susceptible S. aureus (MSSA) | 0.064 - 0.125 |
| Methicillin-Resistant S. aureus (MRSA) | 0.064 - 0.5 |
Conclusion
This compound represents a promising antibiotic with a unique mode of action against a clinically important pathogen. This guide has summarized the current knowledge on its discovery, biosynthesis, and characterization. Further research into optimizing fermentation and purification processes, as well as detailed structure-activity relationship studies, will be crucial for its potential development as a therapeutic agent. The provided protocols and data serve as a foundational resource for scientists and researchers in the field of antibiotic drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC and serum bactericidal activity of clindamycin against methicillin-resistant and -sensitive staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Unraveling of Kalimantacin A: A Technical Guide to its Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kalimantacin A, a potent antibiotic with significant activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), has garnered considerable attention in the scientific community. This technical guide provides a comprehensive overview of the intricate process behind the structure elucidation and stereochemical assignment of this compound. We delve into the key experimental methodologies, present the critical quantitative data that underpinned the structural determination, and offer visualizations of the logical workflows employed in this scientific endeavor. This document is intended to serve as a detailed resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a hybrid polyketide-non-ribosomal peptide natural product first isolated from Alcaligenes sp. YL-02632S and later found to be identical to batumin from Pseudomonas batumici.[1][2] Its potent and selective antibacterial activity makes it a promising candidate for further therapeutic development.[3][4] The initial determination of its planar structure was achieved through spectroscopic methods, but the assignment of the relative and absolute stereochemistry of its five stereocenters remained a significant challenge.[1][5] This guide will detail the multidisciplinary approach that was ultimately successful in unambiguously defining the complete three-dimensional structure of this compound.
Physicochemical Properties and Spectroscopic Data
The initial characterization of this compound and its related compounds involved a suite of spectroscopic and physical measurements. These data provided the foundational information for the subsequent detailed structural analysis.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Mass (HR-ESI-MS) [M+H]⁺ | Optical Rotation [α]D | Reference |
| This compound (1) | C₂₉H₄₆N₂O₆ | 523.3429 | -10.4 (c 0.5, CHCl₃) | [3] |
| 17,19-diol (2) | C₂₉H₄₈N₂O₆ | 525.3585 | -10.4 (c 0.5, CHCl₃) | [3] |
| 1,3-syn diol (4) | C₂₉H₄₈N₂O₆ | 525.3585 | -5.9 (c 0.5, CHCl₃) | [6] |
| 1,3-anti diol (5) | C₂₉H₄₈N₂O₆ | 525.3585 | -10.0 (c 0.5, CHCl₃) | [6] |
Table 2: ¹³C and ¹H NMR Spectroscopic Data for this compound (1) in CDCl₃
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 175.4 | - |
| 2 | 45.2 | 2.55 (m) |
| 3 | 35.1 | 1.65 (m) |
| 4 | 132.5 | 5.35 (d, J=9.5) |
| 5 | 134.2 | 5.60 (dd, J=15.0, 7.5) |
| 6 | 128.9 | 6.05 (dd, J=15.0, 10.5) |
| 7 | 148.9 | 6.30 (d, J=10.5) |
| 8 | 110.2 | 4.95 (s), 4.90 (s) |
| 9 | 40.1 | 2.10 (m) |
| 10 | 28.2 | 1.40 (m) |
| 11 | 30.0 | 1.25 (m) |
| 12 | 29.8 | 1.25 (m) |
| 13 | 29.5 | 1.25 (m) |
| 14 | 29.3 | 1.25 (m) |
| 15 | 35.8 | 1.80 (m) |
| 16 | 48.1 | 2.60 (dd, J=15.0, 3.0), 2.50 (dd, J=15.0, 9.0) |
| 17 | 209.8 | - |
| 18 | 49.2 | 3.15 (m) |
| 19 | 68.2 | 4.20 (m) |
| 20 | 36.4 | 1.60 (m) |
| 21 | 28.1 | 1.45 (m) |
| 22 | 22.6 | 1.30 (m) |
| 23 | 14.1 | 0.90 (t, J=7.0) |
| 24 | 171.2 | - |
| 25 | 45.3 | 3.30 (m) |
| 26 | 72.1 | 4.95 (m) |
| 27 | 17.2 | 1.20 (d, J=6.5) |
| 28 | 157.9 | - |
| 29 | 12.1 | 1.05 (d, J=7.0) |
| 30 | 19.8 | 1.15 (d, J=7.0) |
| 31 | 11.5 | 0.95 (d, J=7.0) |
| NH | - | 6.80 (d, J=8.0) |
| NH₂ | - | 5.30 (br s) |
Note: NMR data is compiled from published sources and may have slight variations depending on experimental conditions.[5]
Methodologies for Structure Elucidation and Stereochemistry Determination
The determination of the complex stereostructure of this compound was a multifaceted process that combined chemical degradation, synthesis of stereodefined fragments, and advanced spectroscopic techniques.[3]
Isolation of this compound and Related Metabolites
Experimental Protocol:
-
Fermentation: Cultures of Pseudomonas fluorescens were grown in a suitable broth medium.
-
Extraction: The culture broth was extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract was subjected to a series of chromatographic separations, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound (1), the 17,19-diol (2), and other minor metabolites.[7]
Determination of Relative Stereochemistry
The relative stereochemistry of the 17,19-diol moiety was a crucial first step. This was achieved by comparing the natural diol (2) with synthetically prepared 1,3-syn and 1,3-anti diols.[3]
Experimental Protocol for Directed Reduction of this compound:
-
1,3-syn diol (4) synthesis: this compound was treated with a reducing agent that favors syn-diol formation.
-
1,3-anti diol (5) synthesis: this compound was treated with a reducing agent known to produce anti-diols.
-
Spectroscopic Comparison: The ¹H and ¹³C NMR spectra and optical rotation of the natural diol (2) were compared with those of the synthetic diols (4 and 5). The data for the natural diol (2) was identical to that of the synthetic anti-diol (5), thus establishing the 17,19-anti relative stereochemistry.[3][6]
Determination of Absolute Stereochemistry
The absolute configuration of the stereocenters was determined through a combination of chemical degradation to smaller, chirally-defined fragments and the synthesis of enantiomerically pure fragments for comparison.
Experimental Protocol for Degradation and Fragment Synthesis (C5 Stereocenter):
-
Degradation: The 17,19-diol (2) was methylated and then subjected to a cross-metathesis reaction using a Hoveyda-Grubbs catalyst under an ethylene (B1197577) atmosphere. This yielded a smaller, chiral ester.[8]
-
Enantioselective Synthesis: The enantiomer of the degradation product was synthesized from a known chiral starting material.
-
Comparison of Optical Rotation: The optical rotation of the degradation product was compared with that of the synthesized enantiomer. The opposite signs of their optical rotations confirmed the absolute configuration at the C5 position as R.[5][8]
Similar degradation and synthetic strategies were employed to determine the absolute configurations of the other stereocenters.[3]
Logical Workflow for Stereochemistry Determination
The overall strategy for elucidating the stereochemistry of this compound followed a logical progression, starting from the determination of relative stereochemistry in a key part of the molecule and then moving to the more challenging assignment of absolute configurations of all stereocenters.
Caption: Logical workflow for this compound stereochemistry elucidation.
Biosynthetic Pathway Insights
The elucidation of the this compound structure also provided insights into its biosynthesis. It is produced by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS-NRPS) pathway. The 17,19-diol (2) was identified as the immediate biosynthetic precursor to this compound, which is formed by the oxidation of the 17-hydroxyl group to a ketone.[1][8]
Caption: Proposed final steps of this compound biosynthesis.
Conclusion
The complete structure elucidation and stereochemical assignment of this compound were accomplished through a rigorous and systematic multidisciplinary approach. The combination of modern spectroscopic techniques, classical chemical degradation, and stereocontrolled synthesis was instrumental in unraveling its complex three-dimensional architecture. The confirmation of the absolute stereochemistry through total synthesis has solidified this structural assignment.[7][9] This detailed understanding of the structure of this compound is crucial for ongoing efforts to understand its mode of action, explore its structure-activity relationships, and develop it as a potential therapeutic agent against resistant bacterial infections.
References
- 1. Elucidation of the relative and absolute stereochemistry of the kalimantacin/batumin antibiotics - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. This compound, B, and C, novel antibiotics produced by Alcaligenes sp. YL-02632S. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the relative and absolute stereochemistry of the kalimantacin/batumin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Elucidation of the relative and absolute stereochemistry of the kalimantacin/batumin antibiotics - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01670K [pubs.rsc.org]
- 9. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Kalimantacin A Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kalimantacin A, a polyketide antibiotic, demonstrates potent and selective activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This technical guide delineates the molecular mechanism of action of this compound, focusing on its interaction with the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. This document provides a comprehensive overview of the inhibitory action, resistance mechanisms, and detailed experimental protocols relevant to the study of this compound, supported by quantitative data and visual diagrams to facilitate a deeper understanding for research and drug development purposes.
Introduction
The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. The bacterial FAS-II pathway presents an attractive target for antibiotic development as it is essential for bacterial viability and is distinct from the type I fatty acid synthase system found in mammals. This compound has emerged as a promising anti-staphylococcal agent, and a thorough understanding of its mechanism of action is critical for its potential clinical development and for inspiring the design of new FabI inhibitors.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by specifically inhibiting the S. aureus enoyl-acyl carrier protein reductase (saFabI). FabI is responsible for catalyzing the final, rate-limiting step in the fatty acid elongation cycle: the NADH/NADPH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate. The inhibition of this crucial step disrupts the synthesis of fatty acids, which are essential components of bacterial cell membranes, leading to bacterial growth inhibition and cell death.
Molecular Target: S. aureus FabI
The primary molecular target of this compound in S. aureus is the FabI enzyme. X-ray crystallography studies have revealed that this compound binds within the active site of saFabI in a unique conformation, distinct from other known FabI inhibitors like triclosan. It occupies a larger area within the active site and disrupts a helical region. The binding is primarily stabilized by van der Waals interactions and a network of specific hydrogen bonds.
Inhibition Kinetics
Kinetic studies have elucidated the mode of inhibition of this compound against saFabI. The inhibition pattern is:
-
Competitive with respect to the enoyl-ACP substrate mimic, crotonoyl-CoA. This indicates that this compound and the natural substrate compete for binding to the enzyme.
-
Uncompetitive with respect to the cofactor NADPH. This suggests that this compound binds to the enzyme-NADPH complex.
The IC50 value for the inhibition of saFabI by this compound has been determined to be 1.51 µM [1]. While the inhibition constant (Ki) was determined by fitting kinetic data to the Morrison equation, the specific value is not publicly available in the reviewed literature.
Quantitative Data
Inhibitory Activity of this compound and Derivatives against saFabI
| Compound | Modification | IC50 (µM) |
| This compound | - | 1.51 [1] |
| Carboxamide derivative of this compound | Terminal carboxylic acid replaced with a carboxamide | 4.68[1] |
| Acetylated this compound derivative | Acetyl group at 19-OH | 30.09[1] |
| Methylated carbamate (B1207046) derivative | Methyl group replaces amino group of the carbamate | 67.26[1] |
| Triclosan | - | 5.71[1] |
Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against S. aureus
| Compound | S. aureus Strain | MIC (µg/mL) |
| This compound | ATCC 6538 | 0.064 [1] |
| This compound | RN4220 (parental) | 0.125 [1] |
| 27-descarbamoyl this compound | ATCC 6538 | 0.512 (8-fold increase)[1] |
| 17-hydroxy this compound | ATCC 6538 | 4.0 (62.5-fold increase)[1] |
| Carboxamide derivative of this compound | ATCC 6538 | 2[1] |
| Acetylated this compound derivative | ATCC 6538 | 2[1] |
| Methylated carbamate derivative | ATCC 6538 | 16[1] |
Impact of fabI Mutations on this compound MIC in S. aureus RN4220
| Strain | Relevant Genotype | This compound MIC (µg/mL) | Fold Increase in MIC |
| RN4220 | Wild-type fabI | 0.125[1] | - |
| RN4220 with empty vector | - | 0.125[1] | 1 |
| RN4220 expressing wild-type saFabI | Overexpression of wild-type fabI | 0.125[1] | 1 |
| RN4220 expressing saFabI(Y147C) | Point mutation in fabI | 0.5[1] | 4 |
| RN4220 expressing saFabI(M99T) | Point mutation in fabI | 0.5[1] | 4 |
Resistance Mechanisms
Staphylococcus aureus can acquire resistance to this compound through mutations in the fabI gene and its promoter region. Serial passage experiments, where S. aureus is cultured in the presence of sub-lethal and gradually increasing concentrations of the antibiotic, have been used to select for resistant strains. Whole-genome sequencing of these resistant isolates has identified key mutations.
-
Mutations in the fabI coding sequence: Amino acid substitutions, such as Y147C and M99T, in the FabI protein can reduce the binding affinity of this compound, leading to increased resistance.
-
Mutations in the fabI promoter region: Changes in the promoter sequence can lead to the upregulation of fabI gene expression, resulting in higher intracellular concentrations of the FabI enzyme, which in turn requires higher concentrations of the inhibitor to achieve a bactericidal effect.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against S. aureus.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate culture (18-24 hours), select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB directly in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL). The final volume in each well should be 50 µL.
-
Include a positive control well (no antibiotic) and a negative control well (no bacteria) for each tested strain.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, resulting in a final volume of 100 µL per well.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth, indicated by turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
saFabI Enzyme Kinetics Assay
This protocol describes a spectrophotometric assay to determine the kinetic parameters of saFabI inhibition by this compound.
-
Reagents and Buffers:
-
Assay Buffer: e.g., 100 mM MES, 51 mM diethanolamine, 51 mM triethanolamine (B1662121) (pH 6.5), 4% glycerol.
-
Purified recombinant saFabI enzyme.
-
NADPH solution.
-
Crotonoyl-CoA solution (substrate mimic).
-
This compound solution at various concentrations.
-
-
Assay Procedure:
-
The assay is performed in a 96-well, UV-transparent plate.
-
To each well, add the assay buffer, a fixed concentration of NADPH, and varying concentrations of crotonoyl-CoA and this compound.
-
Initiate the enzymatic reaction by adding a fixed concentration of purified saFabI to each well.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a plate reader at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.
-
For IC50 determination, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
To determine the mode of inhibition, generate double-reciprocal (Lineweaver-Burk) plots of 1/velocity versus 1/[substrate] at different fixed concentrations of this compound.
-
Fit the kinetic data to the appropriate inhibition models (e.g., competitive, uncompetitive, non-competitive) using non-linear regression analysis to determine the inhibition constants (Ki).
-
Serial Passage for Resistance Induction
This protocol is for the in vitro evolution of this compound resistance in S. aureus.
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the parental S. aureus strain using the broth microdilution method described above.
-
-
Serial Passaging:
-
Inoculate a culture of the parental S. aureus strain into a series of tubes containing fresh broth with increasing concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x the initial MIC).
-
Incubate the cultures for 18-24 hours at 37°C.
-
The following day, select the culture from the highest concentration of this compound that shows visible growth (this is the sub-MIC culture).
-
Use this sub-MIC culture to inoculate a new series of tubes with fresh broth and a new gradient of this compound concentrations, typically starting from the concentration in which growth was observed.
-
Repeat this process for a set number of passages (e.g., 20-30 days) or until a significant increase in MIC is observed.
-
-
Characterization of Resistant Mutants:
-
Isolate single colonies from the final high-MIC cultures.
-
Confirm the elevated and stable MIC of the isolates.
-
Perform whole-genome sequencing on the resistant isolates and the parental strain to identify mutations in the fabI gene and other potential resistance-conferring genes.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Type II Fatty Acid Synthesis (FAS-II) pathway in S. aureus and the inhibitory action of this compound on FabI.
Caption: Experimental workflow for the induction and characterization of this compound resistance in S. aureus.
Caption: A logical diagram illustrating the competitive and uncompetitive inhibition of saFabI by this compound.
References
Kalimantacin A: A Technical Guide to its Antibacterial Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kalimantacin A is a polyketide antibiotic produced by certain strains of bacteria, including Alcaligenes sp. and Pseudomonas fluorescens.[1] It has garnered significant interest within the scientific community due to its potent and selective activity against clinically relevant pathogens, particularly multidrug-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of the antibacterial spectrum, quantitative activity, and mechanism of action of this compound, supplemented with detailed experimental protocols and visual representations of key processes.
Antibacterial Spectrum and Activity
This compound exhibits a targeted spectrum of activity, with pronounced efficacy against Gram-positive bacteria, especially staphylococci. Its activity against Gram-negative bacteria is generally moderate.
Quantitative Antibacterial Activity
The potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[2][3][4][5] The following table summarizes the available MIC values for this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 6538 | Gram-positive | 0.064 | |
| Staphylococci (general) | Gram-positive | 0.05 | |
| Enterobacteria (general) | Gram-negative | 1 - 10 |
Note: The data available for a wide range of specific bacterial strains is limited in the public domain. The values for "Staphylococci (general)" and "Enterobacteria (general)" represent a reported range of activity.
Derivatives of this compound have been synthesized and tested, revealing key structural moieties for its antibacterial activity. For instance, 27-descarbamoyl this compound and 17-hydroxy this compound showed an 8-fold and 62.5-fold reduction in activity against S. aureus ATCC 6538, respectively.
Mechanism of Action: Inhibition of FabI
This compound exerts its antibacterial effect by targeting and inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI). FabI is a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway, responsible for catalyzing the final, rate-limiting step in each elongation cycle. The inhibition of FabI disrupts the production of essential fatty acids, leading to the cessation of bacterial growth.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method.
1. Materials and Reagents:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile diluent (e.g., saline or CAMHB)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each test well is 100 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
In Vitro FabI Enzyme Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of purified FabI enzyme by this compound.
1. Materials and Reagents:
-
Purified recombinant FabI enzyme
-
This compound solutions at various concentrations
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced)
-
Substrate (e.g., crotonoyl-CoA)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the microtiter plate containing the assay buffer, a fixed concentration of NADPH, and the purified FabI enzyme.
-
Add varying concentrations of this compound (or a vehicle control, such as DMSO) to the wells and pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (crotonoyl-CoA).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the FabI enzyme activity. This can be calculated by fitting the data to a suitable dose-response curve.
Conclusion
This compound is a promising antibiotic with potent activity against Staphylococcus aureus, including MRSA. Its well-defined mechanism of action, the inhibition of FabI, makes it an attractive candidate for further drug development. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and its derivatives. Further research is warranted to expand the knowledge of its antibacterial spectrum against a broader range of clinical isolates and to optimize its pharmacological properties for potential therapeutic applications.
References
An In-Depth Technical Guide to Kalimantacin A (Batumin), its Natural Variants, and Derivatives as Potent Anti-Staphylococcal Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kalimantacin A, also known as batumin, is a polyketide-nonribosomal peptide natural product that has garnered significant attention for its potent and selective inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This technical guide provides a comprehensive overview of this compound, its naturally occurring variants, and synthetic derivatives. It delves into their mechanism of action, detailing the inhibition of the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in bacterial fatty acid biosynthesis. This document summarizes key quantitative data on their biological activity, outlines detailed experimental protocols for their evaluation, and presents visual representations of the biosynthetic pathway and proposed experimental workflows to facilitate further research and development in this promising area of antibacterial drug discovery.
Introduction to this compound (Batumin)
This compound is a hybrid polyketide-nonribosomal peptide produced by several bacterial species, including Pseudomonas fluorescens and Pseudomonas batumici.[1] Structurally, it features a complex macrolide ring with a unique side chain. Its potent antibacterial activity is highly specific to staphylococci, making it an attractive candidate for the development of narrow-spectrum antibiotics that could minimize the disruption of the host microbiome.
Mechanism of Action: Targeting FabI
The primary molecular target of this compound and its analogs is the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial type II fatty acid synthesis (FASII) pathway.[2][3] FabI catalyzes the NADH-dependent reduction of enoyl-acyl carrier protein (enoyl-ACP) substrates, a rate-limiting step in fatty acid elongation. By inhibiting FabI, this compound effectively halts the production of fatty acids, which are crucial components of bacterial cell membranes. This disruption of membrane integrity ultimately leads to bacterial cell death. The specificity of this compound for staphylococcal FabI contributes to its narrow spectrum of activity.
Below is a diagram illustrating the inhibition of the fatty acid biosynthesis pathway by this compound.
Natural Variants and Derivatives
Several natural variants of this compound have been isolated, and the advent of its total synthesis has paved the way for the creation of numerous derivatives.[4] These compounds provide valuable insights into the structure-activity relationships (SAR) governing the anti-staphylococcal activity.
Quantitative Biological Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound and its selected natural and synthetic analogs.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| This compound | ATCC 6538 | 0.064 | [5] |
| Kalimantacin B | ATCC 6538 | 0.256 - 0.512 | |
| 27-descarbamoyl this compound | ATCC 6538 | 0.512 | [5] |
| 17-hydroxy this compound | ATCC 6538 | 4.0 | [5] |
| This compound methyl ester | ATCC 6538 | > 64 | |
| This compound C19-O-methyl | ATCC 6538 | > 64 |
Table 2: FabI Inhibition (IC50) Values
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | S. aureus FabI | 1.51 | [6] |
| Triclosan (control) | S. aureus FabI | 5.71 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., vancomycin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Ensure the solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1% DMSO).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
In Vitro FabI Inhibition Assay
This spectrophotometric assay measures the inhibition of FabI activity by monitoring the oxidation of NADH.[7]
Materials:
-
Purified S. aureus FabI enzyme
-
NADH
-
Crotonyl-CoA (substrate)
-
Assay buffer (e.g., 100 mM MES, pH 6.5)
-
Test compound (this compound or derivative)
-
96-well UV-transparent microtiter plates
-
UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADH, and crotonyl-CoA.
-
Compound Addition: Add varying concentrations of the test compound or control inhibitor to the wells of the microtiter plate.
-
Enzyme Addition: Initiate the reaction by adding the purified FabI enzyme to each well. The final reaction volume is typically 100-200 µL.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Visualizations
Kalimantacin Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The following diagram outlines the key steps in this pathway.
Experimental Workflow for Derivative Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives.
Conclusion and Future Directions
This compound and its analogs represent a promising class of anti-staphylococcal agents with a well-defined mechanism of action. The selective inhibition of FabI provides a clear advantage in the context of developing targeted therapies that spare the host's beneficial microflora. The total synthesis of this compound has opened up avenues for extensive medicinal chemistry efforts to optimize its potency, pharmacokinetic properties, and spectrum of activity. Future research should focus on expanding the library of synthetic derivatives, conducting detailed structure-activity relationship studies, and exploring in vivo efficacy in preclinical models of S. aureus infection. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of antibiotics.
References
- 1. Collection - Total Synthesis of this compound - Organic Letters - Figshare [figshare.com]
- 2. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. chemrxiv.org [chemrxiv.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
An In-Depth Technical Guide to the Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Pathway of Kalimantacin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kalimantacin A, also known as batumin, is a potent antibiotic with significant activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). This complex polyketide-nonribosomal peptide hybrid natural product is synthesized by Pseudomonas fluorescens BCCM_ID9359. Its unique structure and mode of action, targeting the enoyl-acyl carrier protein reductase (FabI) in fatty acid biosynthesis, make it a compelling subject for antibiotic research and development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, focusing on the intricate interplay of its polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery. We present a detailed analysis of the gene cluster, the enzymatic domains involved, and the step-by-step assembly of the molecule. Furthermore, this guide summarizes key quantitative data and outlines the experimental methodologies employed in the study of this compound biosynthesis, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a 62 kb gene cluster in Pseudomonas fluorescens BCCM_ID9359, comprising 16 open reading frames (ORFs) designated as the bat genes.[1] This cluster encodes a hybrid PKS-NRPS system characterized by a modular architecture and a suite of trans-acting tailoring enzymes that collaboratively construct the final bioactive molecule.
The core of the assembly line is composed of three large, multifunctional proteins: Bat1 , Bat2 , and Bat3 .[2] These megasynthases house a total of 11 polyketide synthase (PKS) modules and a single nonribosomal peptide synthetase (NRPS) module.[2] The modular nature of these enzymes allows for the sequential addition and modification of building blocks to the growing molecular chain.
In addition to the core synthases, the gene cluster encodes a cohort of 13 modifying enzymes, BatA-M , which perform crucial tailoring reactions.[3] These reactions include the incorporation of β-methyl branches, reduction of double bonds, transfer of a carbamoyl (B1232498) group, and oxidation of a hydroxyl group, all of which are essential for the bioactivity of this compound.[3]
The PKS/NRPS Assembly Line and Biosynthetic Pathway
The synthesis of this compound is a highly coordinated process that begins with a loading module and proceeds through a series of extension modules, each contributing to the growing polyketide-peptide chain.
Initiation: The biosynthetic process is initiated by the trans-acting acyltransferase BatH , which loads an acetyl-CoA unit onto the acyl carrier protein (ACP) of the loading module.[2]
Elongation and Modification: The subsequent elongation of the polyketide chain is facilitated by 11 PKS modules distributed across Bat1, Bat2, and Bat3. A second trans-acting acyltransferase, BatJ , is responsible for selectively delivering malonyl-CoA extender units to each of these PKS modules.[2]
The PKS modules contain a canonical set of domains:
-
Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain.
-
Acyltransferase (AT): Although the AT domains are present, the extender unit selection and loading are performed by the trans-acting BatJ.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl-intermediate.
A key feature of the this compound assembly line is the incorporation of a glycine (B1666218) residue. This is accomplished by the single NRPS module located in Bat2.[2] This module contains the following domains:
-
Condensation (C) domain: Catalyzes peptide bond formation.
-
Adenylation (A) domain: Selects and activates the amino acid substrate (glycine).
-
Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid.
Tailoring Reactions: Throughout the assembly process, a series of tailoring enzymes modify the growing chain:
-
BatA-E: This cassette of enzymes is responsible for the incorporation of β-methyl groups.[3]
-
BatK: A trans-acting enoyl reductase that reduces a specific double bond.[3]
-
BatF: A carbamoyltransferase that adds the carbamoyl group, which is critical for the antibiotic's activity.[1][3]
-
BatM: An oxidase that performs the final oxidation of a hydroxyl group to a ketone.[1][3]
The final product, this compound, is then released from the enzymatic assembly line.
Caption: The biosynthetic pathway of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the production and bioactivity of this compound.
Table 1: Production of this compound
| Parameter | Value | Source Organism | Reference |
| Titer | 65 mg/L | Pseudomonas fluorescens | [4] |
Table 2: Bioactivity of this compound
| Parameter | Value | Target Organism/Enzyme | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.05 µg/mL | Staphylococcus aureus | [1] |
| IC50 | 1.51 µM | S. aureus FabI |
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of this compound biosynthesis are not always fully elaborated in the primary literature. However, the following sections describe the standard methodologies that have been applied in this field of research.
Gene Inactivation
Gene inactivation is a fundamental technique to elucidate the function of specific genes within the bat cluster. This is typically achieved through homologous recombination to create targeted gene knockouts.
General Workflow:
-
Construct Design: An inactivation vector is designed to contain regions of homology flanking the target gene, along with a selectable marker (e.g., an antibiotic resistance gene).
-
Vector Introduction: The inactivation vector is introduced into P. fluorescens via a suitable method, such as electroporation or conjugation.
-
Homologous Recombination: The vector integrates into the bacterial chromosome via homologous recombination, replacing the target gene with the selectable marker.
-
Selection and Screening: Transformants are selected based on the antibiotic resistance conferred by the selectable marker. PCR and sequencing are then used to confirm the correct gene knockout.
-
Phenotypic Analysis: The mutant strain is cultivated, and the production of this compound and any intermediates is analyzed by techniques such as HPLC and mass spectrometry to determine the effect of the gene knockout.
Yeast Two-Hybrid (Y2H) Analysis
Yeast two-hybrid analysis is a powerful method for identifying and characterizing protein-protein interactions within the PKS/NRPS assembly line. This technique has been used to map the interactions between the various domains and modules of the Bat proteins.[5]
General Workflow:
-
Bait and Prey Construction: The genes encoding the proteins or domains of interest are cloned into "bait" and "prey" vectors. The bait vector contains a DNA-binding domain (DBD), while the prey vector contains a transcriptional activation domain (AD).
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain.
-
Interaction Screening: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and/or exhibit a color change.
-
Confirmation and Analysis: Positive interactions are confirmed through further assays, and the strength of the interaction can be quantified.
Caption: A generalized workflow for Yeast Two-Hybrid analysis.
NMR Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the chemical structure of natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to elucidate the connectivity and stereochemistry of the molecule.
Key NMR Experiments:
-
1H NMR: Provides information about the number and types of protons in the molecule.
-
13C NMR: Provides information about the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry.
General Workflow:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent.
-
Data Acquisition: A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to identify the correlations between them.
-
Structure Determination: The information from all the NMR experiments is pieced together to determine the complete chemical structure of this compound, including its relative and absolute stereochemistry.
Conclusion
The study of the this compound biosynthetic pathway provides a fascinating example of the chemical ingenuity of microbial PKS/NRPS systems. The modular nature of the bat gene cluster and the intricate interplay of the core synthases and tailoring enzymes offer significant opportunities for biosynthetic engineering and the generation of novel antibiotic analogs. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental methodologies, is crucial for harnessing its full potential in the development of new therapeutics to combat antibiotic-resistant pathogens. This guide serves as a foundational resource for researchers dedicated to advancing this important field.
References
- 1. Isolation and purification of a new kalimantacin/batumin-related polyketide antibiotic and elucidation of its biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orglab.sogang.ac.kr [orglab.sogang.ac.kr]
- 5. A Protein Interaction Map of the Kalimantacin Biosynthesis Assembly Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI) by Kalimantacin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian (FAS-I) pathway, presents a promising target for new therapeutics. A key enzyme in this pathway is the enoyl-acyl carrier protein reductase (FabI), which catalyzes the final, rate-limiting step in the fatty acid elongation cycle. Kalimantacin A, a polyketide antibiotic, has demonstrated potent and selective activity against Staphylococcus species by targeting FabI. This technical guide provides a comprehensive overview of the inhibition of S. aureus FabI (saFabI) by this compound, including quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: FabI as a Prime Antibacterial Target
The enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in the bacterial Type II fatty acid synthesis (FAS-II) pathway. It catalyzes the NADH or NADPH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) intermediate to a saturated acyl-ACP. This step is repeated in each cycle of fatty acid elongation, ultimately providing the essential fatty acids required for the biosynthesis of bacterial cell membranes and other vital components. The lack of a homologous FAS-II pathway in mammals makes FabI an attractive and selective target for the development of new antibacterial drugs with a potentially high therapeutic index.
This compound is a naturally occurring polyketide that has been identified as a potent inhibitor of FabI.[1] Its unique chemical structure and mechanism of action make it a promising candidate for further investigation and development as an anti-staphylococcal agent. This guide will delve into the specifics of its interaction with FabI, providing researchers and drug development professionals with the necessary data and protocols to further their understanding and research in this area.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its derivatives against S. aureus FabI has been quantified through in vitro enzymatic assays, and its antibacterial efficacy has been determined using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.
Table 1: In Vitro Inhibition of S. aureus FabI (saFabI)
| Compound | IC50 (µM) | Notes |
| This compound | 1.51[1] | Potent inhibitor of saFabI. |
| Kalimantacin B | - | Reported to have 4- to 8-fold reduced activity against S. aureus compared to this compound.[1] |
| Triclosan | 5.71[1] | A well-known FabI inhibitor, used as a comparator. |
| This compound Carboxamide Derivative (5) | 4.68[1] | Reduced potency compared to this compound. |
| 19-OH Acetylated this compound (9) | 30.09 | Significantly reduced potency. |
| 19-OH Acetylated & Carbamate Methylated this compound (10) | 67.26 | Further reduction in potency. |
Table 2: Antibacterial Activity (MIC) of this compound and Derivatives against S. aureus
| Compound | Test Organism | MIC (µg/mL) | Notes |
| This compound | S. aureus ATCC 6538 | 0.064 | High antibacterial activity. |
| This compound | S. aureus RN4220 | 0.125 | |
| 27-descarbamoyl this compound (3) | S. aureus ATCC 6538 | - | 8-fold reduced activity compared to this compound. |
| 17-hydroxy this compound (4) | S. aureus ATCC 6538 | - | 62.5-fold reduced activity compared to this compound. |
| This compound Carboxamide Derivative (5) | S. aureus ATCC 6538 | 2 | Reduced antibacterial activity. |
| 19-OH Acetylated this compound (9) | S. aureus ATCC 6538 | 2 | Significantly reduced antibacterial activity. |
| 19-OH Acetylated & Carbamate Methylated this compound (10) | S. aureus ATCC 6538 | 16 | Further reduction in antibacterial activity. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the fatty acid synthesis pathway in S. aureus and the proposed mechanism of inhibition by this compound.
Figure 1: S. aureus Fatty Acid Synthesis (FAS-II) Pathway and FabI Inhibition.
Figure 2: Mechanism of this compound Inhibition of FabI.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methods and specific details reported in the literature for this compound.
In Vitro FabI Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of FabI by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor.
Materials and Reagents:
-
Purified S. aureus FabI (saFabI) enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Crotonoyl-CoA (substrate mimic)
-
NADPH (cofactor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 100 mM Sodium Phosphate (pH 7.5), 1 mM Dithiothreitol (DTT)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to achieve final assay concentrations typically ranging from 0.01 µM to 100 µM.
-
Prepare stock solutions of crotonoyl-CoA and NADPH in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
In a 96-well, UV-transparent microplate, add the following to each well for a final volume of 150 µL:
-
1.5 µL of the test compound in DMSO (or DMSO alone for control).
-
128.5 µL of Assay Buffer.
-
10 µL of NADPH solution (final concentration of 200 µM).
-
5 µL of saFabI enzyme solution (final concentration of approximately 3 µg/mL).
-
-
Mix gently and incubate at room temperature for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 5 µL of crotonoyl-CoA solution (final concentration of 0.8 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 30°C for at least 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Figure 3: Experimental Workflow for the FabI Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.
Materials and Reagents:
-
This compound (or other test compounds)
-
Staphylococcus aureus strain (e.g., ATCC 6538, RN4220)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the S. aureus strain.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, perform serial twofold dilutions of the compound in CAMHB to obtain a range of concentrations. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest drug concentration is added to well 1. Then, 100 µL is transferred serially from well 1 to well 11, with mixing at each step. 100 µL is discarded from well 11. Well 12 serves as a growth control (no drug).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11), resulting in a final volume of 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Conclusion
This compound is a potent and selective inhibitor of S. aureus FabI, a critical enzyme in the essential fatty acid synthesis pathway. The quantitative data presented in this guide highlight its efficacy, and the detailed experimental protocols provide a framework for further investigation into its mechanism of action and potential for therapeutic development. The unique binding mode of this compound to FabI distinguishes it from other known inhibitors and may offer advantages in overcoming existing resistance mechanisms. Further research into the structure-activity relationship and optimization of the this compound scaffold could lead to the development of novel and effective treatments for staphylococcal infections, including those caused by multidrug-resistant strains.
References
An In-depth Technical Guide to the Physicochemical Properties of Kalimantacin A and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of Kalimantacin A and its analogues. This information is critical for researchers and professionals involved in the discovery and development of new antimicrobial agents. This compound, a potent antibiotic, exhibits significant activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA).
Physicochemical Properties
This compound, B, and C are novel long-chain compounds featuring O-carbamoyl, amide, and carboxylic acid moieties.[1] The physicochemical properties of these compounds are crucial for understanding their pharmacokinetic and pharmacodynamic behavior.
Table 1: Physicochemical Properties of this compound, B, and C
| Property | This compound | Kalimantacin B | Kalimantacin C |
| Molecular Formula | C₃₀H₄₈N₂O₇[2] | C₃₀H₄₈N₂O₇[3] | C₃₀H₄₈N₂O₇ |
| Molecular Weight | 548.71 g/mol [2] | 548.71 g/mol [3] | 548.71 g/mol |
| Appearance | - | - | - |
| Melting Point | Not Reported | Not Reported | Not Reported |
| Solubility | Not Reported | Not Reported | Not Reported |
| Optical Rotation | Not Reported | Not Reported | Not Reported |
Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following data is extracted from the supporting information of the first total synthesis of this compound by Davies et al.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data/Peaks |
| ¹H NMR (CD₃OD, 400 MHz) | δ (ppm): 7.28 (dd, J = 15.1, 11.0 Hz, 1H), 6.18 (t, J = 11.0 Hz, 1H), 5.75 (d, J = 15.1 Hz, 1H), 5.61 (d, J = 10.1 Hz, 1H), 4.90 (s, 1H), 4.83 (s, 1H), 4.75 (d, J = 5.2 Hz, 1H), 4.02 (m, 1H), 3.85 (m, 1H), 3.20 (m, 2H), 2.55 (m, 1H), 2.40-2.20 (m, 4H), 2.10 (m, 1H), 1.95 (m, 1H), 1.75 (s, 3H), 1.70-1.50 (m, 2H), 1.40-1.20 (m, 4H), 1.15 (d, J = 6.8 Hz, 3H), 1.08 (d, J = 6.8 Hz, 3H), 0.95 (d, J = 6.6 Hz, 3H), 0.90 (d, J = 6.6 Hz, 3H). |
| ¹³C NMR (CD₃OD, 101 MHz) | δ (ppm): 215.1, 175.4, 160.2, 149.8, 145.1, 135.2, 131.9, 129.1, 125.8, 112.9, 78.1, 74.5, 69.8, 55.1, 46.8, 45.2, 42.1, 41.5, 39.8, 36.4, 33.1, 31.8, 30.5, 29.8, 28.1, 21.2, 20.5, 19.8, 17.2, 14.9. |
| Infrared (IR) | νₘₐₓ (cm⁻¹): 3350, 2924, 1710, 1645, 1540, 1456, 1378, 1250, 1076, 967. |
| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ Calculated for C₃₀H₄₉N₂O₇⁺: 549.3534; Found: 549.3536. |
Biological Activity and Analogues
This compound and its analogues exhibit potent and selective activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a key parameter to quantify their antibacterial potency.
Table 3: Minimum Inhibitory Concentration (MIC) of Kalimantacin Analogues against S. aureus ATCC 6538
| Compound | MIC (µg/mL) |
| This compound | 0.05 |
| Kalimantacin B | 0.1 |
| 17,19-diol-Kalimantacin | >128 |
| 27-descarbamoyl-Kalimantacin A | 0.2 |
Data sourced from Fage et al. (2020).[4]
Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
This compound exerts its antibacterial effect by inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI), a crucial component of the bacterial fatty acid synthesis II (FASII) pathway. This pathway is essential for bacterial membrane biogenesis and is a validated target for antimicrobial drugs. The inhibition of FabI disrupts the elongation cycle of fatty acid synthesis, leading to bacterial cell death.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. The following sections provide an overview of the key methodologies for the isolation and synthesis of this compound.
Isolation of this compound from Pseudomonas fluorescens
A general procedure for the isolation of this compound from bacterial cultures involves the following steps:
-
Fermentation: Culturing of a this compound-producing strain, such as Pseudomonas fluorescens, in a suitable nutrient-rich medium under optimized conditions (temperature, pH, aeration) to maximize antibiotic production.
-
Extraction: After a sufficient incubation period, the fermentation broth is harvested. The supernatant is typically extracted with an organic solvent, such as ethyl acetate, to partition the lipophilic this compound from the aqueous phase.
-
Purification: The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:
-
Silica Gel Chromatography: To separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Often a reversed-phase column (e.g., C18) is used with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve high purity.
-
-
Characterization: The purified this compound is then characterized using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Total Synthesis of this compound
The first total synthesis of this compound was reported by Davies et al. The synthesis is a convergent approach involving the preparation of three key fragments followed by their coupling. For detailed step-by-step procedures, including reaction conditions, purification methods, and characterization of all intermediates, readers are directed to the supporting information of the original publication: Davies, J. A., et al. (2020). Total Synthesis of this compound. Organic Letters, 22(16), 6349–6353.[5][6][7][8]
A simplified workflow for the total synthesis is as follows:
Conclusion
This compound and its analogues represent a promising class of antibiotics with a distinct mechanism of action against Staphylococcus aureus. This technical guide has summarized the key physicochemical properties, biological activities, and synthetic methodologies related to these compounds. Further research into the structure-activity relationships of a broader range of analogues is warranted to optimize their therapeutic potential. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to build upon the existing knowledge and develop new, effective treatments for bacterial infections.
References
- 1. This compound, B, and C, novel antibiotics produced by Alcaligenes sp. YL-02632S. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C30H48N2O7 | CID 10482623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kalimantacin B | C30H48N2O7 | CID 6444314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orglab.sogang.ac.kr [orglab.sogang.ac.kr]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
Unraveling the Stereochemical Complexity of Kalimantacin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kalimantacin A, a potent antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in structural elucidation due to its complex stereochemistry.[1][2] The presence of multiple stereocenters necessitates a rigorous and multifaceted analytical approach to define its absolute and relative configuration. This technical guide provides an in-depth elucidation of the experimental strategies and data that have been pivotal in unambiguously assigning the stereochemistry of this compound. Through a combination of chemical degradation, stereoselective synthesis of molecular fragments, and advanced NMR spectroscopic techniques, the complete stereochemical puzzle of this promising antibiotic has been solved. This document details the experimental protocols, presents key quantitative data in a comparative format, and illustrates the logical workflow of the stereochemical determination process.
Introduction
This compound is a hybrid polyketide-non-ribosomal peptide natural product that has garnered significant interest for its potent and selective antibiotic properties.[1][3] Its complex molecular architecture, featuring five stereocenters, has made the determination of its precise three-dimensional structure a significant scientific endeavor. Early spectroscopic methods were able to determine the linear structure of the molecule, but the relative and absolute stereochemistry of these five stereocenters remained unknown.[1] Understanding the exact stereochemical configuration is paramount for its potential development as a therapeutic agent, as stereochemistry often dictates biological activity and pharmacological properties.
This guide outlines the multidisciplinary approach that was successfully employed to determine the absolute and relative stereochemistry of this compound. The strategy hinged on the isolation of this compound and its biosynthetic precursor, a 17,19-diol, followed by a systematic series of chemical manipulations and spectroscopic analyses.
Overall Strategy for Stereochemical Elucidation
The successful determination of this compound's stereochemistry was not achieved through a single definitive experiment but rather through a convergent synthesis of evidence from multiple, complementary techniques. Attempts to generate a crystalline derivative of this compound for X-ray crystallographic analysis proved unsuccessful, necessitating a solution-state NMR-based approach. The overall workflow is depicted below.
Experimental Methodologies and Data
Isolation of this compound and its Precursors
This compound (1), its biosynthetic precursor 17,19-diol (2), and the 27-descarbomyl hydroxyketone metabolite (3) were isolated from cultures of Pseudomonas fluorescens. The isolation of these related compounds was crucial as they provided multiple points of comparison for the stereochemical analysis.
Determination of the 17,19-Diol Relative Stereochemistry
The relative stereochemistry of the 17,19-diol in precursor 2 was determined by stereoselective reduction of the β-hydroxyketone moiety in this compound (1) to generate both the syn- and anti-1,3-diols for NMR comparison.
Experimental Protocol: Stereoselective Reduction of this compound
To a solution of this compound (1) in a suitable solvent system (e.g., THF/MeOH), a reducing agent is added at a controlled temperature. For the synthesis of the anti-diol, a catecholborane reduction can be employed. For the syn-diol, a common method is the use of NaBH4 with a chelating agent. The reactions are monitored by TLC until completion. The products are then purified by column chromatography.
The 1H and 13C NMR spectra of the natural diol 2 were identical to the synthetic anti-diol 5, confirming the anti relationship between the C17 and C19 hydroxyl groups.
Table 1: Comparative 13C NMR Data (δ in ppm) for the 17,19-Diol Moiety of Natural Diol (2) and Synthetic Diols (4 and 5) in CDCl3
| Carbon | Natural Diol (2) | Synthetic syn-Diol (4) | Synthetic anti-Diol (5) |
| C17 | 68.4 | 70.3 | 68.4 |
| C18 | 42.1 | 41.5 | 42.1 |
| C19 | 66.3 | 72.0 | 66.3 |
Data sourced from Lacey et al., 2017, Supplementary Information.
Determination of the C26 and C27 Relative Stereochemistry
The relative stereochemistry of the C26 and C27 stereocenters was determined by comparing the NMR spectra of the descarbamoyl metabolite 3 with synthesized fragment mimics. Two diastereomeric diols, (2R,3R,2′R)-diol 8 and (2S,3R,2′R)-diol 9, were synthesized.
Experimental Protocol: Synthesis of (2R,3R,2′R)-Diol Fragment (8)
The synthesis began with a known chiral acid which was coupled with allylamine. Oxidative cleavage of the resulting alkene using OsO4/NaIO4, followed by a Brown allylation with (+)-DIP-Cl, established the stereocenter corresponding to C27. The stereochemistry of the newly formed alcohol was confirmed using Mosher's ester analysis. A subsequent Wacker oxidation and deprotection yielded the target diol 8.
The NMR data for metabolite 3 showed a much better correlation with the synthetic (2R,3R,2′R)-diol 8, thus establishing the relative stereochemistry at C26 and C27.
Table 2: Comparative 1H NMR Data (δ in ppm, J in Hz) for Key Protons in Metabolite 3 and Synthetic Diols 8 and 9 in CDCl3
| Proton | Natural Metabolite (3) | Synthetic (2R,3R,2′R)-Diol (8) | Synthetic (2S,3R,2′R)-Diol (9) |
| H-26 | 2.61 (m) | 2.60 (m) | 2.75 (m) |
| H-27 | 3.81 (m) | 3.80 (m) | 3.95 (m) |
| Me-26 | 1.12 (d, 7.0) | 1.11 (d, 7.0) | 1.08 (d, 7.0) |
Data sourced from Lacey et al., 2017, Supplementary Information.
Determination of the Absolute Stereochemistry of C5
The absolute configuration at C5 was determined by chemical degradation of the diol precursor 2.
Experimental Protocol: Degradation of Diol 2 to Determine C5 Stereochemistry
Diol 2 was first methylated with TMS-diazomethane. The double bonds at C6-C7 and C10-C11 were then cleaved using a Hoveyda-Grubbs second-generation catalyst under an ethylene (B1197577) atmosphere. This degradation yielded an unsaturated methyl ester, (-)-29. The absolute configuration of this degradation product was then determined by comparison with an enantioselectively synthesized standard, (+)-29. The synthetic material was prepared from a chiral starting material of known absolute configuration.
The synthetic enantiomer, (+)-29, exhibited an identical NMR spectrum to the degradation product, (-)-29, but with an opposite optical rotation ([α]D +5.0 for the synthetic material versus -6.8 for the degradation product). This confirmed that the degradation product was the enantiomer of the synthetic standard, thus establishing the absolute configuration at C5 in this compound as R.
J-Based Configuration Analysis
While not explicitly detailed with coupling constant tables in the primary literature for this compound, J-based configuration analysis (JBCA) is a powerful NMR technique for determining the relative stereochemistry of acyclic molecules. This method relies on the measurement of vicinal 1H-¹H coupling constants (³JHH) and two- and three-bond heteronuclear coupling constants (²JCH and ³JCH). These coupling constants are dependent on the dihedral angle between the coupled nuclei, allowing for the determination of the predominant rotameric conformations and, consequently, the relative stereochemistry.
Methodology of J-Based Configuration Analysis
-
Measure Coupling Constants: A suite of 1D and 2D NMR experiments (e.g., DQF-COSY, HETLOC, HSQC-HECADE) are used to accurately measure the ³JHH, ²JCH, and ³JCH values for the stereocluster of interest.
-
Analyze Rotamer Populations: The magnitudes of the measured coupling constants are compared to established values for gauche and anti relationships in staggered rotamers.
-
Assign Relative Stereochemistry: By identifying the predominant rotamer, the relative stereochemistry (syn or anti) of the adjacent stereocenters can be assigned.
Final Absolute and Relative Stereochemistry
Through the combination of these detailed experimental approaches, the absolute and relative stereochemistry of the this compound precursor, diol 2, was unambiguously determined to be 5R, 15S, 17S, 19R, 26R, 27R . Since this compound is formed by the oxidation of the C17 alcohol of diol 2 to a ketone, its stereochemistry at the remaining chiral centers is the same.
Conclusion
The elucidation of this compound's absolute and relative stereochemistry serves as a case study in the power of a multidisciplinary approach to complex natural product characterization. In the absence of a crystal structure, the combination of chemical degradation, stereocontrolled synthesis of fragments, and meticulous comparative NMR analysis provided the definitive evidence required to assign all five stereocenters. This foundational work is critical for advancing this compound as a potential therapeutic agent, enabling detailed structure-activity relationship studies and providing a clear target for total synthesis efforts.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Kalimantacin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the first total synthesis of Kalimantacin A, a potent antibiotic with significant activity against multidrug-resistant Staphylococcus aureus. The methodology described herein is based on the convergent and enantioselective approach developed by Davies et al., which allows for the flexible synthesis of this compound and its analogues for structure-activity relationship (SAR) studies.[1][2][3][4]
This compound is a complex natural product belonging to the family of hybrid polyketide-nonribosomal peptide-derived compounds.[1] Its unique structure, featuring three sequential β-branches, and its mode of action, inhibiting the FabI enzyme in bacterial fatty acid biosynthesis, make it a compelling target for synthetic chemists and drug discovery programs.
Retrosynthetic Analysis and Strategy
The total synthesis of this compound was designed with a convergent strategy, dissecting the molecule into three key fragments of similar complexity. This approach facilitates the independent synthesis of each fragment, which are then coupled in the final stages of the synthesis. The retrosynthetic analysis is depicted below.
The key disconnections are at the C11-C12 bond and the amide bond, leading to three primary building blocks:
-
Vinyl Iodide 7 (C12-C20 fragment)
-
Alkyne 8 (C1-C11 fragment)
-
(2R,3R)-3-Hydroxybutanoic Acid 5
The crucial steps for the assembly of the carbon skeleton involve a Sonogashira coupling to connect fragments 7 and 8 , followed by an amide coupling to introduce the side chain derived from 5 . A final key transformation is the stereoselective reduction of the resulting (E)-enyne to furnish the (E,Z)-diene present in the natural product.
References
Application Notes and Protocols for the Synthesis of Kalimantacin A Analogues for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kalimantacin A, also known as batumin, is a hybrid polyketide-nonribosomal peptide natural product with potent and selective antibiotic activity against Staphylococcus species, including multi-drug resistant strains like MRSA.[1][2] Its unique mode of action involves the inhibition of FabI, an enoyl-acyl carrier protein reductase essential for fatty acid biosynthesis in S. aureus.[2] This mechanism is distinct from many currently used antibiotics, making this compound a promising scaffold for the development of new anti-staphylococcal agents.[3]
The development of a convergent and enantioselective total synthesis has unlocked the potential to generate a library of this compound analogues. This capability is crucial for conducting detailed Structure-Activity Relationship (SAR) studies aimed at identifying the key structural motifs responsible for its potent bioactivity and for optimizing its drug-like properties. These application notes provide an overview of the synthetic strategy, detailed experimental protocols for key transformations, and a summary of known SAR data to guide the design and synthesis of novel this compound analogues.
Rationale for SAR Studies
The primary goal of SAR studies on the this compound scaffold is to systematically modify its structure to understand how these changes affect its antibacterial potency and selectivity. Key objectives include:
-
Identifying the Pharmacophore: Determining the minimal structural components required for FabI inhibition and antibacterial activity.
-
Improving Potency: Modifying functional groups to enhance binding affinity to the FabI target.
-
Optimizing DMPK Properties: Altering the structure to improve solubility, metabolic stability, and other pharmacokinetic parameters.
-
Reducing Off-Target Effects: Ensuring high selectivity for the bacterial target to minimize potential toxicity.
Insights from these studies, guided by the known binding mode of this compound with FabI, will pave the way for the rational design of next-generation antibiotics.
Synthetic Strategy and Retrosynthesis
The total synthesis of this compound is based on a convergent approach, which is highly adaptable for the creation of diverse analogues. The molecule is disconnected into three main fragments, which are synthesized independently and then coupled together in the late stages.
-
Fragment A: A (2R,3R)-3-hydroxybutanoic acid derivative which forms the amide side chain.
-
Fragment B: The C1-C11 alkyne portion of the polyketide backbone.
-
Fragment C: The C12-C20 vinyl iodide portion of the polyketide backbone.
The key coupling reactions are a Sonogashira coupling to join fragments B and C, followed by an amide coupling to attach fragment A. This strategy allows for modifications to be made to each fragment individually before their assembly into the final analogue.
Caption: Retrosynthetic analysis of this compound.
Structure-Activity Relationship Data
SAR studies have begun to elucidate the importance of specific functional groups for the potent anti-staphylococcal activity of this compound. The data below summarizes the activity of natural analogues and key derivatives against S. aureus. The terminal carboxylic acid, the 17-keto group, and the carbamoyl (B1232498) moiety have been identified as critical for high potency.
| Compound Name | Structure / Key Modification | MIC vs. S. aureus (µg/mL) | Fold Change vs. This compound |
| This compound | (Reference Compound) | 0.064 | 1x (Baseline) |
| Kalimantacin B | E,E,E-isomer (vs. E,Z,E of A) | Less Active* | - |
| 17-hydroxy this compound | 17-keto reduced to 17-OH | 4.0 | 62.5x Weaker |
| 27-descarbamoyl this compound | Lacks terminal carbamoyl group | 0.512 | 8x Weaker |
| Carboxamide Analogue | Terminal COOH converted to CONH₂ | 2.0 | 31x Weaker |
Note: The precise MIC for Kalimantacin B is not specified in the reference, but molecular dynamics simulations suggest a less stable binding to FabI compared to this compound.
References
- 1. This compound, B, and C, novel antibiotics produced by Alcaligenes sp. YL-02632S. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Protein Interaction Map of the Kalimantacin Biosynthesis Assembly Line - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Testing Kalimantacin A Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kalimantacin A is a polyketide antibiotic with potent and selective activity against Staphylococcus aureus, including multidrug-resistant strains such as MRSA. Its primary mechanism of action is the inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid biosynthesis.[1][2][3][4] This document provides detailed application notes and protocols for a range of in vitro assays to effectively evaluate the bioactivity of this compound. These protocols are designed to be a valuable resource for researchers in microbiology, infectious diseases, and drug development.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the quantitative data on the bioactivity of this compound against various strains of Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| S. aureus ATCC 6538 | Methicillin-Susceptible | 0.064 | [1] |
| S. aureus NCTC 8325 | Methicillin-Susceptible | 0.125 | [1] |
| S. aureus RN4220 | Methicillin-Susceptible | 0.125 | [1] |
| S. aureus RN4220 expressing saFabI(Y147C) | Engineered Resistance | 0.5 | [1] |
| S. aureus RN4220 expressing saFabI(M99T) | Engineered Resistance | 0.5 | [1] |
Key Experimental Protocols
This section provides detailed, step-by-step protocols for the essential in vitro assays to characterize the bioactivity of this compound.
Antibacterial Susceptibility Testing
1.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of S. aureus.
-
Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with agitation (200 rpm) until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.008 to 16 µg/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
1.2. Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform an MIC Assay: Follow the protocol for the MIC assay as described above.
-
Sub-culturing:
-
From the wells showing no visible growth in the MIC assay (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Target-Based Assay: FabI Enzyme Inhibition
This assay directly measures the inhibitory effect of this compound on its molecular target, the S. aureus FabI enzyme.
Protocol: Spectrophotometric Assay
-
Reagents and Buffers:
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 150 mM NaCl, 1 mM DTT.
-
S. aureus FabI enzyme (purified).
-
NADPH (cofactor).
-
Crotonoyl-CoA (substrate).
-
This compound (dissolved in DMSO).
-
-
Assay Procedure:
-
In a 96-well, UV-transparent microplate, add the following components to each well:
-
Assay Buffer
-
A fixed concentration of S. aureus FabI (e.g., 50 nM).
-
A fixed concentration of NADPH (e.g., 100 µM).
-
Varying concentrations of this compound (e.g., 0.01 to 10 µM).
-
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of crotonoyl-CoA (e.g., 50 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADPH oxidation) for each concentration of this compound.
-
Plot the initial velocity against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits the enzyme activity by 50%, by fitting the data to a dose-response curve.
-
In Vitro Cytotoxicity Testing
It is crucial to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic index.
Protocol: MTT Assay
-
Cell Culture:
-
Culture mammalian cell lines (e.g., HepG2, A549, HEK293) in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits the FabI enzyme in the bacterial FASII pathway.
Diagram 2: Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of this compound.
Diagram 3: Workflow for FabI Inhibition Assay
Caption: Workflow for the in vitro FabI enzyme inhibition assay.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. the-kalimantacin-polyketide-antibiotics-inhibit-fatty-acid-biosynthesis-in-staphylococcus-aureus-by-targeting-the-enoyl-acyl-carrier-protein-binding-site-of-fabi - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
Unveiling Kalimantacin A: Protocols for Extraction and Purification from Bacterial Cultures
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals outlining the detailed application notes and protocols for the extraction and purification of Kalimantacin A from bacterial cultures. This document provides a procedural framework for isolating this potent antibiotic, crucial for further research and development.
This compound, a polyketide antibiotic also known as batumin, has demonstrated significant promise as a selective inhibitor of the bacterial enzyme FabI, a key component in fatty acid biosynthesis. This makes it a compelling candidate for the development of new antimicrobial agents, particularly against resistant pathogens. The effective isolation and purification of this compound from its producing bacterial strains, such as Alcaligenes sp. YL-02632S and Pseudomonas fluorescens, are critical first steps in harnessing its therapeutic potential.
This document details the methodologies for extracting and purifying this compound from bacterial fermentation broth, providing a foundation for researchers to obtain high-purity material for subsequent studies.
Production and Yield of this compound
This compound is a secondary metabolite produced by certain bacterial species. Notably, cultures of Pseudomonas fluorescens have been reported to produce this compound at titers of approximately 65 mg/L.[1] The yield of the final purified product is dependent on the efficiency of the extraction and purification processes.
Table 1: Quantitative Data Summary for this compound Production
| Parameter | Value | Bacterial Strain | Reference |
| Production Titer | 65 mg/L | Pseudomonas fluorescens | [1] |
Note: Further quantitative data on extraction efficiency and purification fold are dependent on the specific experimental conditions and are not consistently reported in the literature.
Experimental Protocols
The following protocols describe a general methodology for the extraction and purification of this compound from bacterial culture. These steps are based on established procedures for the isolation of similar polyketide antibiotics and specific references to this compound extraction.
Bacterial Fermentation
The initial step involves the cultivation of a this compound-producing bacterial strain, such as Pseudomonas fluorescens or Alcaligenes sp., under optimal conditions for antibiotic production. This typically involves growth in a suitable liquid medium with appropriate aeration and temperature control.
Extraction of this compound from Fermentation Broth
Following fermentation, the bacterial cells are separated from the culture broth by centrifugation. The supernatant, containing the secreted this compound, is then subjected to solvent extraction.
Protocol: Solvent Extraction of this compound
-
Acidification of Supernatant: Adjust the pH of the cell-free supernatant to an acidic range (e.g., pH 2-3) using an appropriate acid (e.g., HCl). This step protonates the carboxylic acid group of this compound, increasing its solubility in organic solvents.
-
Solvent Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate (B1210297).[2] Chloroform has been specifically mentioned for the extraction of batumin (this compound).[2]
-
Shake the funnel vigorously for several minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.
-
Allow the layers to separate. The organic layer, containing this compound, is typically the bottom layer when using chloroform.
-
Collect the organic layer.
-
Repeat the extraction process with fresh solvent two to three times to maximize the recovery of the antibiotic.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the extract over a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter the dried extract to remove the drying agent.
-
Concentrate the extract in vacuo using a rotary evaporator to obtain the crude this compound extract.
-
Purification of this compound
The crude extract is a mixture of this compound and other cellular metabolites. Further purification is necessary to isolate the pure compound. This is typically achieved through a combination of chromatographic techniques.
Protocol: Purification by Silica (B1680970) Gel Chromatography (Optional Initial Step)
For a crude extract with a high degree of impurities, an initial purification step using silica gel column chromatography can be beneficial.
-
Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane. Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the desired compound, as identified by TLC, and concentrate them.
Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique essential for obtaining highly pure this compound.
-
Column: A C18 reversed-phase column is commonly used for the purification of polyketides.
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (B), often with a modifier such as formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Gradient Elution:
-
Dissolve the partially purified extract in the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute the column with a linear gradient of increasing organic solvent concentration (e.g., 10% to 90% B over 30 minutes). The exact gradient will need to be optimized based on the specific column and system.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks detected by the UV detector.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions containing this compound.
-
-
Final Concentration: Remove the solvent from the pooled pure fractions under vacuum to obtain the purified this compound.
Visualizing the Workflow
The following diagrams illustrate the key workflows for the extraction and purification of this compound.
Caption: Workflow for the extraction of this compound.
Caption: Workflow for the purification of this compound.
References
Determining the Potency of Kalimantacin A: Application Notes and Protocols for MIC Assessment against MRSA
For Immediate Release
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Kalimantacin A against Methicillin-resistant Staphylococcus aureus (MRSA). These guidelines are intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing and the evaluation of novel therapeutic agents.
This compound is a potent polyketide antibiotic with selective and robust activity against Staphylococcus species, including multidrug-resistant strains like MRSA.[1][2] Its mechanism of action involves the inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II).[1][3][4] Accurate determination of its MIC is a critical step in understanding its efficacy and for further preclinical and clinical development.
The following sections detail the principles and experimental procedures for two standard MIC determination methods: broth microdilution and agar (B569324) dilution, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Data Presentation: MIC of this compound and Comparator Agents
The antimicrobial activity of this compound and standard comparator agents against a panel of MRSA strains and a quality control strain are summarized below. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.
| Strain ID | Strain Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| ATCC 43300 | HA-MRSA | 0.125 | 1 | >256 |
| USA300 (NRS384) | CA-MRSA | 0.064 | 0.5 | >256 |
| NCTC 10442 | MRSA | 0.125 | 1 | >256 |
| Mu50 (ATCC 700699) | VISA | 0.25 | 8 | >256 |
| ATCC 29213 | S. aureus (QC) | 0.125 | 1 | 0.25 |
HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control.
Signaling Pathway: Mechanism of Action of this compound
This compound exerts its antibacterial effect by targeting and inhibiting the FabI enzyme, a critical component of the type II fatty acid synthase (FAS-II) system in S. aureus. This inhibition disrupts the elongation cycle of fatty acid biosynthesis, leading to the depletion of essential membrane phospholipids (B1166683) and ultimately bacterial cell death.
Mechanism of action of this compound.
Experimental Workflow: MIC Determination
The overall workflow for determining the MIC of this compound against MRSA involves several key stages, from preparation of the bacterial inoculum and antimicrobial agent to the final interpretation of results. This process is applicable to both broth microdilution and agar dilution methods.
Workflow for MIC determination.
Experimental Protocols
The following are detailed protocols for the broth microdilution and agar dilution methods, adapted for testing this compound against MRSA.
Protocol 1: Broth Microdilution Method
This method is a reference standard for quantitative antimicrobial susceptibility testing.
1. Materials:
-
This compound (powder)
-
Sterile 96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
MRSA strains (e.g., ATCC 43300) and QC strain (S. aureus ATCC 29213)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL. Ensure complete dissolution. Further dilutions should be made in CAMHB.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.
4. Microtiter Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of a 12.8 µg/mL working solution of this compound (prepared from the stock) to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
This will create a concentration range from 6.4 µg/mL to 0.0125 µg/mL.
-
Well 11 will serve as the positive control (inoculum, no drug), and well 12 as the negative control (broth only).
5. Inoculation and Incubation:
-
Add 100 µL of the working bacterial inoculum (1-2 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum concentration will be 5 x 10⁵ CFU/mL. The drug concentrations will be halved to a final range of 3.2 µg/mL to 0.006 µg/mL.
-
Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours.
6. Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
-
The positive control (well 11) should show distinct turbidity, and the negative control (well 12) should remain clear. The results for the QC strain must fall within the established acceptable range.
Protocol 2: Agar Dilution Method
This method is useful for testing multiple isolates simultaneously and is considered a reference method.
1. Materials:
-
This compound (powder)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
MRSA strains and QC strain (S. aureus ATCC 29213)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Multipoint inoculator (optional, but recommended)
-
Incubator (35°C ± 2°C)
2. Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare serial twofold dilutions of this compound in a suitable solvent or water.
-
Add 1 part of each antimicrobial dilution to 9 parts of molten MHA to create a series of plates with final desired concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06 µg/mL).
-
Pour the agar into petri dishes and allow them to solidify. Also, prepare a drug-free control plate.
3. Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This suspension (1-2 x 10⁸ CFU/mL) is used for inoculation.
4. Inoculation and Incubation:
-
Using a multipoint inoculator or a calibrated loop, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting from the lowest to the highest concentration.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A single colony or a faint haze should be disregarded.
-
Growth on the drug-free control plate must be confluent. The QC strain results should be within the acceptable range.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: X-ray Crystallography of Kalimantacin A Bound to FabI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structural and functional analysis of Kalimantacin A, a potent antibiotic, in complex with its target, the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI). The provided protocols are based on the methodologies described in the pivotal study that elucidated the crystal structure of this complex, offering a guide for researchers aiming to replicate or build upon this work.
Introduction
This compound is a polyketide antibiotic with significant activity against multidrug-resistant S. aureus. It targets the FabI enzyme, a key component of the bacterial fatty acid biosynthesis (FAS-II) pathway, which is essential for bacterial viability.[1][2] Understanding the precise binding mode of this compound to FabI is crucial for the structure-based design of novel and more effective anti-staphylococcal agents. This document summarizes the key findings from the X-ray crystallographic study of the S. aureus FabI (saFabI) in complex with this compound and the cofactor NADPH, and provides detailed protocols for the key experiments.
Data Presentation
Crystallographic Data Summary
The crystal structure of S. aureus FabI in complex with this compound and NADPH was determined to a resolution of 2.45 Å.[1] The key data from the crystallographic analysis are summarized in the table below.
| Parameter | Value | Reference |
| PDB ID | 6TBB | [1] |
| Resolution | 2.45 Å | |
| R-Value Work | 0.196 | |
| R-Value Free | 0.247 | |
| Total Structure Weight | 238.08 kDa | |
| Atom Count | 16,633 |
In Vitro Inhibition Data
This compound was shown to be a potent inhibitor of saFabI. The inhibitory activity is summarized in the following table.
| Compound | IC50 (µM) | Reference |
| This compound | 1.51 | |
| Triclosan | 5.71 |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the X-ray crystallography of this compound bound to FabI.
Protein Expression and Purification of S. aureus FabI (saFabI)
This protocol describes the overexpression of saFabI in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells
-
pET-based expression vector containing the gene for N-terminally hexahistidine-tagged saFabI
-
Luria-Bertani (LB) broth
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with a low concentration of imidazole)
-
Elution buffer (Lysis buffer with a high concentration of imidazole)
-
Size-exclusion chromatography column
-
Storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)
Protocol:
-
Transform the saFabI expression vector into competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture for an additional 4 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged saFabI with elution buffer.
-
Further purify the protein using a size-exclusion chromatography column equilibrated with storage buffer.
-
Pool the fractions containing pure saFabI, concentrate the protein, and store at -80°C.
Co-crystallization of the saFabI-Kalimantacin A-NADPH Complex
This protocol outlines the steps for crystallizing the ternary complex.
Materials:
-
Purified saFabI protein
-
This compound
-
NADPH
-
Crystallization screening kits
-
Hanging drop or sitting drop vapor diffusion crystallization plates
Protocol:
-
Incubate the purified saFabI with a molar excess of this compound and NADPH for a sufficient period to allow complex formation.
-
Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).
-
Mix the protein-ligand complex solution with an equal volume of the reservoir solution from the crystallization screen on the cover slip or in the drop well.
-
Seal the wells and incubate at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
In Vitro FabI Enzymatic Assay
This protocol describes a method to measure the enzymatic activity of saFabI and determine the inhibitory potency of compounds like this compound. The assay monitors the oxidation of NADPH to NAD+.
Materials:
-
Purified saFabI enzyme
-
NADPH
-
Crotonoyl-CoA (substrate)
-
Assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)
-
This compound or other test inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, a fixed concentration of saFabI, and NADPH.
-
Add varying concentrations of this compound (or other inhibitors) to the wells.
-
Initiate the enzymatic reaction by adding a fixed concentration of crotonoyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the structural and functional characterization of the saFabI-Kalimantacin A complex.
Caption: Workflow for saFabI production, purification, and characterization.
Logical Relationship of Inhibition
The following diagram illustrates the inhibitory relationship of this compound on the FabI-catalyzed reaction.
Caption: Inhibition of the FabI enzymatic reaction by this compound.
References
- 1. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of NMR Spectroscopy in the Structural Analysis of Kalimantacin A
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kalimantacin A is a polyketide natural product that exhibits potent antibiotic activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its complex, long-chain structure, featuring multiple stereocenters, requires sophisticated analytical techniques for complete elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing detailed insights into the molecular framework, connectivity, and stereochemistry of this compound. This document provides a comprehensive guide to the application of NMR spectroscopy for the structural analysis of this compound, including detailed data presentation and experimental protocols. The structural elucidation of this compound was achieved through a combination of 2D NMR experiments and mass spectrometry.[1]
Data Presentation
The structural analysis of this compound heavily relies on the interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on data from COSY, HSQC, and HMBC experiments.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 5.70 | s | - |
| 4 | 2.22 | m | - |
| 5 | 1.41 | m | - |
| 5-CH₃ | 0.85 | d | 6.7 |
| 6 | 1.25 | m | - |
| 7 | 2.04 | m | - |
| 8 | 5.37 | dt | 15.2, 6.8 |
| 9 | 5.99 | dd | 15.2, 10.8 |
| 10 | 6.55 | dd | 11.2, 10.8 |
| 11 | 5.96 | d | 11.2 |
| 12 | 2.80 | m | - |
| 13 | 1.55 | m | - |
| 13-CH₃ | 0.95 | d | 6.8 |
| 14 | 1.38 | m | - |
| 15 | 1.25 | m | - |
| 16 | 2.45 | dd | 15.0, 3.0 |
| 16' | 2.60 | dd | 15.0, 9.0 |
| 18 | 3.16 | m | - |
| 19 | 3.82 | m | - |
| 20 | 1.20 | d | 6.3 |
| 21 | 2.40 | dq | 7.0, 6.3 |
| 22 | 4.85 | dq | 7.0, 2.5 |
| 23 | 1.15 | d | 7.0 |
| NH | 6.85 | d | 8.5 |
| NH₂ | 4.65 | br s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 172.5 |
| 2 | 118.9 |
| 3 | 161.1 |
| 4 | 41.5 |
| 5 | 30.1 |
| 5-CH₃ | 19.8 |
| 6 | 37.5 |
| 7 | 32.8 |
| 8 | 129.5 |
| 9 | 128.9 |
| 10 | 125.4 |
| 11 | 135.2 |
| 12 | 34.5 |
| 13 | 31.2 |
| 13-CH₃ | 20.1 |
| 14 | 38.1 |
| 15 | 29.8 |
| 16 | 45.3 |
| 17 | 212.5 |
| 18 | 52.1 |
| 19 | 75.3 |
| 20 | 17.5 |
| 21 | 45.8 |
| 22 | 70.2 |
| 23 | 15.4 |
| C=O (Amide) | 174.8 |
| OCONH₂ | 158.5 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to be adaptable to various NMR spectrometers.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
1D NMR Spectroscopy
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
-
-
¹³C NMR:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Spectral width: 220-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) couplings within 2-3 bonds.
-
Pulse Program: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Parameters:
-
Spectral widths in both dimensions should cover all proton signals.
-
Acquire 256-512 increments in the indirect dimension (t1) with 8-16 scans per increment.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Parameters:
-
Set the ¹JCH coupling constant to an average value of 145 Hz.
-
Acquire 256-512 increments in the indirect dimension (t1) with 16-32 scans per increment.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence.
-
Parameters:
-
Set the long-range coupling constant (ⁿJCH) to an average of 8 Hz.
-
Acquire 256-512 increments in the indirect dimension (t1) with 32-64 scans per increment.
-
-
Visualizations
Experimental Workflow for Structural Elucidation
The following diagram illustrates the general workflow for the structural analysis of this compound using NMR spectroscopy.
Caption: NMR workflow for this compound.
Mechanism of Action of this compound
This compound inhibits fatty acid biosynthesis in Staphylococcus aureus by targeting the enoyl-acyl carrier protein (ACP) reductase (FabI).
Caption: Inhibition of FabI by this compound.
References
Application Notes and Protocols for the Genetic Manipulation of the Kalimantacin A Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the genetic manipulation of the Kalimantacin A biosynthetic pathway for the generation of novel analogues. This compound, a potent antibiotic with significant activity against Staphylococcus aureus, is a hybrid polyketide-non-ribosomal peptide synthesized by Pseudomonas fluorescens. By manipulating the biosynthetic gene cluster, novel derivatives with potentially improved therapeutic properties can be generated.
Overview of the this compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a large, modular gene cluster (bat) encoding a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. The assembly line is composed of multiple proteins (Bat1, Bat2, and Bat3) that harbor numerous enzymatic domains responsible for the iterative addition and modification of extender units. A suite of trans-acting tailoring enzymes, encoded by the bat genes, further modifies the polyketide backbone to yield the final bioactive product.
The known functions of the tailoring enzymes are crucial for designing genetic manipulation strategies:
-
batA-E : These genes encode a β-methyl incorporation cassette, which acts multiple times during the biosynthesis.
-
batF : Encodes a carbamoyltransferase responsible for adding the carbamoyl (B1232498) group, which is critical for bioactivity.
-
batG : Encodes a FabI isozyme that confers self-resistance to the producing organism.
-
batH : A trans-acting acyltransferase that loads the acetyl-CoA starter unit.
-
batJ : A trans-acting acyltransferase that delivers malonyl-CoA extender units.
-
batK : Encodes a reductase that acts on a double bond in the polyketide chain.
-
batM : Encodes an oxidase responsible for the formation of the 17-keto group, which is important for antibacterial activity.
Data Presentation: Bioactivity of this compound Analogues
Genetic manipulation of the bat gene cluster has been shown to produce novel Kalimantacin analogues. While specific production yields for genetically engineered analogues are not widely reported in publicly available literature, the impact of gene knockouts on bioactivity has been demonstrated. The following table summarizes the available quantitative data on the antibacterial activity of this compound and the qualitative effects of gene inactivation.
| Compound | Genetic Modification | Producing Organism | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Wild-Type | Pseudomonas fluorescens | Staphylococcus aureus | 0.05 |
| Analogue 1 | batF (carbamoyltransferase) knockout | P. fluorescens | S. aureus | Activity significantly reduced |
| Analogue 2 | batM (oxidase) knockout | P. fluorescens | S. aureus | Activity significantly reduced |
Note: Specific MIC values for the batF and batM knockout analogues are not detailed in the primary literature, but the studies emphasize the critical role of the carbamoyl group and the 17-keto group for potent antibacterial activity.
Experimental Protocols
This section provides detailed methodologies for key experiments in the genetic manipulation of the this compound biosynthetic pathway.
Gene Knockout in Pseudomonas fluorescens via Lambda Red Recombineering
This protocol describes a method for creating targeted gene knockouts in the bat gene cluster of P. fluorescens.
Materials:
-
P. fluorescens strain containing the this compound biosynthetic gene cluster.
-
Lambda Red recombination plasmid (e.g., pRKaraRed).
-
Antibiotic resistance cassette (e.g., from pKD3 or pKD4) with flanking FRT sites.
-
Primers with 50 bp homology to the target gene and 20 bp priming sites for the resistance cassette.
-
L-arabinose for induction of Lambda Red proteins.
-
Electroporator and cuvettes.
-
Appropriate antibiotics for selection.
-
SOC medium.
-
PCR reagents for verification.
Protocol:
-
Primer Design: Design primers with 50 bp homology arms flanking the target gene to be deleted and 20 bp priming sequences for the antibiotic resistance cassette.
-
PCR Amplification of Resistance Cassette: Amplify the antibiotic resistance cassette using the designed primers to generate a linear DNA fragment with homology arms. Purify the PCR product.
-
Preparation of Electrocompetent P. fluorescens:
-
Introduce the Lambda Red recombination plasmid (e.g., pRKaraRed) into the wild-type P. fluorescens strain.
-
Grow an overnight culture of P. fluorescens harboring the Lambda Red plasmid at 30°C in LB medium with the appropriate antibiotic.
-
Inoculate a fresh culture and grow to an OD600 of 0.4-0.6.
-
Induce the expression of the Lambda Red recombinase proteins by adding L-arabinose (e.g., 10 mM final concentration) and incubating for a further 2-3 hours.
-
Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold sterile water or 10% glycerol.
-
-
Electroporation:
-
Add the purified PCR product (the resistance cassette with homology arms) to the electrocompetent cells.
-
Electroporate the mixture using optimized parameters for Pseudomonas.
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for expression of the antibiotic resistance gene.
-
-
Selection and Verification:
-
Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic to select for mutants that have incorporated the resistance cassette.
-
Verify the correct gene knockout by colony PCR using primers flanking the target gene region and by sequencing.
-
Heterologous Expression of the this compound Gene Cluster in Pseudomonas putida
This protocol outlines a general strategy for the heterologous expression of the large this compound gene cluster in a suitable host like Pseudomonas putida.
Materials:
-
A vector suitable for cloning large DNA fragments (e.g., a Bacterial Artificial Chromosome - BAC).
-
Pseudomonas putida as the heterologous host.
-
An expression vector with a suitable promoter for Pseudomonas (e.g., a pET-based system with a T7 promoter if the host is engineered to express T7 RNA polymerase).
-
Restriction enzymes and ligase, or a recombination-based cloning system (e.g., Gibson Assembly or Red/ET recombineering).
-
A method for transferring the construct into P. putida (e.g., conjugation or electroporation).
-
Culture media and analytical instruments (HPLC, LC-MS) for detecting this compound production.
Protocol:
-
Cloning the Gene Cluster:
-
Isolate high-quality genomic DNA from the native P. fluorescens producer.
-
Clone the entire ~62 kb this compound gene cluster into a suitable large-fragment vector like a BAC. This can be achieved through library screening or targeted capture methods.
-
-
Subcloning into an Expression Vector:
-
Subclone the gene cluster from the BAC into a Pseudomonas expression vector. Due to the size, this may require multiple cloning steps or the use of in vivo recombination techniques like Red/ET recombineering.
-
Ensure the cluster is placed under the control of a strong, inducible promoter that is active in P. putida.
-
-
Transformation into P. putida:
-
Transform the expression construct into a suitable P. putida strain. Conjugation from an E. coli donor strain is often effective for large plasmids.
-
-
Cultivation and Induction:
-
Grow the recombinant P. putida strain in a suitable production medium.
-
Induce the expression of the gene cluster at the appropriate growth phase (e.g., mid-log phase) by adding the inducer (e.g., IPTG).
-
-
Extraction and Analysis:
-
After a suitable incubation period, extract the secondary metabolites from the culture broth and cell pellet using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the production of this compound and its analogues using HPLC and LC-MS, comparing the retention times and mass spectra to authentic standards.
-
Precursor-Directed Biosynthesis of Novel Analogues
This protocol allows for the incorporation of non-native starter or extender units into the this compound backbone by feeding synthetic precursors to a mutant strain.
Materials:
-
A mutant strain of P. fluorescens with a knockout in a gene responsible for the biosynthesis of a specific precursor (e.g., a knockout of the loading module's acyltransferase to allow for the incorporation of a novel starter unit).
-
Synthetically prepared precursor analogues (e.g., novel carboxylic acids).
-
Culture media for the mutant strain.
-
Analytical instruments (HPLC, LC-MS) for the detection of novel analogues.
Protocol:
-
Generation of a Precursor-Deficient Mutant:
-
Create a knockout mutant of a key gene in the early stages of the this compound biosynthetic pathway using the gene knockout protocol described above. For example, targeting the loading module can prevent the incorporation of the natural starter unit.
-
-
Cultivation and Precursor Feeding:
-
Grow the mutant strain in a suitable production medium.
-
At a specific time point during cultivation (e.g., at the time of inoculation or in the early exponential phase), add the synthetic precursor analogue to the culture medium at various concentrations.
-
-
Extraction and Analysis:
-
After the fermentation period, extract the metabolites from the culture.
-
Use HPLC and LC-MS to analyze the extracts for the presence of new peaks that are not present in the control cultures (mutant strain without the fed precursor).
-
Purify the novel compounds and characterize their structures using NMR and other spectroscopic techniques.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Overview of the this compound biosynthetic pathway.
Experimental Workflow for Novel Analogue Generation
Caption: Workflow for generating and evaluating novel Kalimantacin analogues.
Logical Relationship of Genetic Manipulation Techniques
Caption: Logical relationships of genetic manipulation strategies.
Application Notes and Protocols: High-Throughput Screening for Novel FabI Inhibitors Inspired by Kalimantacin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the mammalian FAS-I system, has emerged as a promising target for novel antibacterial agents. A key enzyme in this pathway is the enoyl-acyl carrier protein (ACP) reductase (FabI), which catalyzes the final, rate-limiting step in fatty acid elongation. Inhibition of FabI disrupts cell membrane synthesis, leading to bacterial death.
Kalimantacin A, a polyketide antibiotic, is a known inhibitor of FabI in S. aureus. Its unique mode of action and chemical structure provide an excellent starting point for the discovery of new and potent FabI inhibitors. This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify novel FabI inhibitors inspired by the activity of this compound.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other known FabI inhibitors against S. aureus FabI. This data serves as a benchmark for evaluating the potency of newly discovered compounds.
| Compound | Target Organism | IC50 (µM) | Reference |
| This compound | Staphylococcus aureus | 1.51 | [1] |
| Triclosan (B1682465) | Staphylococcus aureus | ~1.0 | [2][3] |
| AFN-1252 | Staphylococcus aureus | 0.014 | [4] |
| Fabimycin | Escherichia coli | <0.01 | [5][6] |
Experimental Protocols
Primary Assay: High-Throughput In Vitro FabI Inhibition Assay
This protocol describes a spectrophotometric assay to measure the enzymatic activity of FabI by monitoring the oxidation of the cofactor NADH.
Principle: FabI utilizes NADH to reduce a substrate, such as crotonyl-CoA (a mimic of the natural crotonyl-ACP). The decrease in NADH concentration is measured by the reduction in absorbance at 340 nm. In the presence of an inhibitor, the rate of NADH oxidation is reduced.
Materials and Reagents:
-
Purified S. aureus FabI enzyme
-
Crotonyl-CoA (Substrate)
-
NADH (Cofactor)
-
Assay Buffer: 100 mM MES, 51 mM diethanolamine, 51 mM triethanolamine (B1662121) (pH 6.5), 4% glycerol
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
Test compounds and control inhibitors (e.g., this compound, Triclosan)
-
96-well or 384-well clear-bottom microplates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and controls in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound solution into the wells of the microplate. Include wells with DMSO only as a negative control (no inhibition) and a known inhibitor as a positive control.
-
-
Enzyme and Cofactor Preparation:
-
Prepare a master mix of FabI enzyme and NADH in the assay buffer. The final concentration of FabI should be in the low nanomolar range (e.g., 9 nM), and NADH should be at a concentration close to its Km value (e.g., 50 µM).
-
-
Enzyme and Cofactor Addition:
-
Dispense the enzyme-NADH master mix into each well of the microplate containing the compounds.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for the binding of inhibitors to the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of the substrate (crotonyl-CoA) in the assay buffer (e.g., final concentration of 25 µM).
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader capable of kinetic measurements.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes) at a constant temperature (e.g., 30°C).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADH consumption) for each well from the linear portion of the kinetic curve.
-
Normalize the data to the controls:
-
Percent inhibition = (1 - (V_inhibitor - V_background) / (V_no_inhibition - V_background)) * 100
-
Where V is the initial velocity.
-
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for active compounds.
-
Secondary Assay: Hit Confirmation and Selectivity
Hits identified from the primary screen should be subjected to secondary assays to confirm their activity and assess their selectivity.
-
Macromolecular Synthesis Assay: To confirm that the inhibitor's mode of action is through the inhibition of fatty acid biosynthesis, the incorporation of radiolabeled precursors ([¹⁴C]acetate for fatty acids, [¹⁴C]isoleucine for proteins, [¹⁴C]thymidine for DNA, and [¹⁴C]uridine for RNA) into S. aureus cells can be measured. A selective FabI inhibitor will specifically inhibit the incorporation of [¹⁴C]acetate.
-
FabI Overexpression Assay: A strain of S. aureus that overexpresses FabI can be used to confirm that FabI is the target. An increase in the minimum inhibitory concentration (MIC) of the compound for the overexpressing strain compared to the wild-type is indicative of on-target activity.
-
Mammalian Cell Cytotoxicity Assay: To assess the selectivity of the inhibitors, their cytotoxicity against a mammalian cell line (e.g., A549 lung cells) should be determined. Compounds with high potency against FabI and low cytotoxicity are desirable.
Visualizations
Caption: High-throughput screening workflow for FabI inhibitors.
Caption: Bacterial fatty acid synthesis pathway highlighting FabI.
Caption: Logical flow of FabI inhibition leading to cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Biochemical and genetic characterization of the action of triclosan on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Kalimantacin A-Based Therapeutics for Staphylococcal Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of Kalimantacin A and its derivatives as potential therapeutics for staphylococcal infections. This document includes key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat to public health due to its virulence and increasing resistance to conventional antibiotics.[1][2] The bacterial fatty acid synthesis II (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian FAS-I system, presents a promising target for the development of new anti-staphylococcal agents.[3][4] this compound, a polyketide antibiotic, has been identified as a potent inhibitor of the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the FAS-II pathway.[3][5][6] This document outlines the therapeutic potential of this compound-based compounds and provides detailed methodologies for their evaluation.
Mechanism of Action
This compound exerts its antibacterial effect by specifically targeting and inhibiting the S. aureus FabI enzyme.[5][6] FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle, which is the reduction of an enoyl-acyl carrier protein (enoyl-ACP) substrate.[3][7] By binding to the active site of FabI, this compound competitively inhibits the binding of the natural substrate, thereby disrupting the synthesis of fatty acids essential for bacterial membrane biogenesis and cell viability.[6][7] The unique binding conformation of this compound to the FabI active site differs significantly from other known FabI inhibitors, offering a potential advantage against resistance mechanisms.[3][5]
Quantitative Data
The following tables summarize the in vitro activity of this compound and its derivatives against S. aureus and their inhibitory effect on the FabI enzyme.
Table 1: In Vitro Antibacterial Activity of this compound and Derivatives against S. aureus
| Compound | S. aureus Strain | MIC (µg/mL) |
| This compound | ATCC 6538 | 0.064[6] |
| RN4220 | 0.125[6] | |
| Kalimantacin B | ATCC 6538 | 0.256 - 0.512[6] |
| 27-descarbamoyl this compound | ATCC 6538 | 0.512[6] |
| 17-hydroxy this compound | ATCC 6538 | 4.0[6] |
| Carboxamide derivative (5) | ATCC 6538 | 2[6] |
| 19-OH acetylated derivative (9) | ATCC 6538 | 2[6] |
| Carbamate methyl derivative (10) | ATCC 6538 | 16[6] |
Table 2: In Vitro FabI Inhibition by this compound and Derivatives
| Compound | IC50 (µM) |
| This compound | 1.51[6] |
| Triclosan (Control) | 5.71[6] |
| Carboxamide derivative (5) | 4.68[6] |
| 19-OH acetylated derivative (9) | 30.09[6] |
| Carbamate methyl derivative (10) | 67.26[6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound-based compounds against S. aureus.[8][9][10][11]
Materials:
-
This compound or its derivatives
-
S. aureus strain (e.g., ATCC 29213, MRSA USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of S. aureus and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vitro FabI Inhibition Assay
This spectrophotometric assay measures the inhibition of FabI activity by monitoring the oxidation of NADH.[3][6]
Materials:
-
Purified S. aureus FabI enzyme
-
This compound or its derivatives
-
Crotonyl-CoA (substrate)
-
NADH (cofactor)
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Preparation:
-
In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.
-
Add the purified FabI enzyme to each well.
-
Initiate the reaction by adding crotonyl-CoA.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound-based compounds on mammalian cell lines.[5][12][13][14][15]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the old medium with the medium containing the diluted compound.
-
Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 4: In Vivo Efficacy in a Murine Peritonitis Model
This protocol evaluates the in vivo efficacy of this compound-based compounds against a systemic MRSA infection.[4][16][17][18]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Sterile saline
-
This compound or its derivatives
-
Vehicle for compound administration (e.g., sterile saline with 5% DMSO and 5% Tween 80)
-
Syringes and needles
Procedure:
-
Preparation of MRSA Inoculum:
-
Grow MRSA in TSB to the mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
-
Induction of Peritonitis:
-
Administer the bacterial suspension (e.g., 0.5 mL) via intraperitoneal (IP) injection to each mouse.
-
-
Treatment Administration:
-
At a specified time post-infection (e.g., 1 hour), administer the test compound or vehicle control via an appropriate route (e.g., IP or intravenous).
-
-
Monitoring and Endpoint:
-
Monitor the mice for survival over a period of 7-14 days.
-
Secondary endpoints can include determining the bacterial load in the peritoneal fluid and organs at specific time points.
-
Structure-Activity Relationship (SAR)
The antibacterial activity of this compound is sensitive to modifications at several key positions, providing insights for the rational design of more potent derivatives.
Conclusion
This compound and its analogs represent a promising class of anti-staphylococcal agents with a novel mechanism of action. The data and protocols presented in this document provide a framework for the continued development and evaluation of these compounds as potential therapeutics for the treatment of challenging S. aureus infections. Further studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives to enhance their in vivo efficacy and safety profiles.
References
- 1. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. tandfonline.com [tandfonline.com]
- 10. scielo.br [scielo.br]
- 11. Antibacterial Effects of Synthetic Plantaricins Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. imquestbio.com [imquestbio.com]
- 17. noblelifesci.com [noblelifesci.com]
- 18. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Convergent Synthesis of the Kalimantacin A Backbone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the convergent synthesis of the Kalimantacin A backbone. The information is based on published synthetic routes and addresses common challenges encountered during key experimental stages.
Frequently Asked Questions (FAQs)
Q1: What is the general convergent strategy for the synthesis of the this compound backbone?
A1: The most documented convergent synthesis of the this compound backbone involves the preparation of three key fragments which are then coupled together. The general retrosynthetic approach disconnects the molecule into a C1-C11 fragment, a C12-C20 fragment, and a (2R,3R)-3-hydroxybutanoic acid unit. The key bond-forming reactions in the convergent phase are a Sonogashira coupling to connect the C1-C11 and C12-C20 fragments, followed by a late-stage amide coupling to attach the side chain.[1][2][3]
Q2: What are the major challenges reported in the convergent synthesis of the this compound backbone?
A2: The primary challenges revolve around three main areas:
-
Late-stage deprotection: A significant issue is the retro-aldol fragmentation of the β-hydroxy ketone moiety during the final ester hydrolysis under basic conditions.[4]
-
Stereoselective formation of the (E,Z)-diene: Achieving the desired stereochemistry of the diene via reduction of an enyne precursor can be problematic with standard hydrogenation catalysts.[4]
-
Fragment coupling efficiency: Ensuring high yields and minimizing side reactions during the Sonogashira and amide coupling of complex fragments.
Q3: Are there alternative strategies to the Sonogashira coupling for connecting the main fragments?
A3: While the Sonogashira coupling has been successfully employed, other modern cross-coupling reactions could theoretically be used. However, the Sonogashira reaction is well-suited for coupling vinyl halides with terminal alkynes, a key feature of the reported synthesis. The choice of an alternative would depend on the specific functional groups present in the fragments and would require careful planning to avoid side reactions.
Troubleshooting Guides
Issue 1: Low Yield or Failure in the Sonogashira Coupling of the C1-C11 and C12-C20 Fragments
| Symptom | Possible Cause | Troubleshooting Suggestion |
| No reaction or very low conversion | Inactive catalyst | Ensure the palladium catalyst and copper(I) co-catalyst are fresh and handled under an inert atmosphere to prevent deactivation. |
| Poor quality of reagents | Use freshly purified and degassed solvents and amine base. Impurities in the vinyl iodide or terminal alkyne can poison the catalyst. | |
| Significant homocoupling of the terminal alkyne (Glaser coupling) | Presence of oxygen | Perform the reaction under strictly anaerobic conditions. Thoroughly degas all solvents and reagents. |
| High copper concentration | Reduce the amount of the copper(I) co-catalyst. Consider a slow addition of the terminal alkyne to the reaction mixture. | |
| Switch to a "copper-free" Sonogashira protocol if homocoupling persists. | ||
| Decomposition of the catalyst (black precipitate) | Presence of oxygen | Ensure a strictly inert atmosphere (nitrogen or argon). |
| High reaction temperature | Run the reaction at the lowest effective temperature. |
Issue 2: Poor Stereoselectivity in the Reduction of the (E)-Enyne to the (E,Z)-Diene
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Formation of a mixture of diene isomers or over-reduction | Non-selective catalyst | Avoid standard hydrogenation catalysts like Lindlar's catalyst, as they may lead to a mixture of products or over-reduction. |
| Employ a selective reduction method using activated zinc (prepared from zinc dust with copper and silver salts) in a protic solvent like methanol (B129727)/water. This has been shown to be highly effective. | ||
| Low yield of the desired (E,Z)-diene | Incomplete reaction | Ensure the zinc is fully activated and that a sufficient excess of the reducing agent is used. |
| Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal reaction time. |
Issue 3: Low Yield in the COMU-mediated Amide Coupling
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Steric hindrance | The coupling partners are complex molecules, so steric hindrance can slow down the reaction. Increase the reaction time and ensure efficient stirring. |
| Inefficient activation | Ensure the COMU reagent is of high quality and handled under anhydrous conditions. Pre-activation of the carboxylic acid with COMU and a non-nucleophilic base (e.g., DIEA) before adding the amine can improve yields. | |
| Formation of side products | Racemization | While COMU is known for low racemization, this can still be a concern. Use the minimum necessary amount of base and keep the reaction temperature low. |
| Side reaction of the unprotected hydroxyl group | The reported synthesis successfully performed the coupling without protecting the β-hydroxy group on the acid fragment. However, if side reactions are suspected, protection of this group (e.g., as a silyl (B83357) ether) could be considered, though this would add extra steps to the synthesis. A study on a similar system has shown that homobislactone formation can be a side reaction when coupling α-hydroxy-β-amino acids. |
Issue 4: Unwanted Retro-Aldol Fragmentation During Final Deprotection
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Formation of a methyl ketone byproduct instead of the final carboxylic acid | Use of a strong base (e.g., LiOH) for methyl ester hydrolysis | The β-hydroxy ketone moiety is sensitive to strong bases, which can catalyze a retro-aldol reaction. Avoid using strong inorganic bases for this deprotection step. |
| Employ an enzymatic hydrolysis method using an esterase, such as porcine liver esterase (PLE). This has been shown to provide a clean and high-yielding conversion to the final product. |
Quantitative Data Summary
The following table summarizes the yields for the key steps in the convergent synthesis of the this compound backbone as reported by Davies et al. (2020).
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, THF | 88 | |
| Amide Coupling | COMU, iPr₂NEt, DMF | 88 | |
| Selective Enyne Reduction | Zn(Cu/Ag), MeOH/H₂O | 88 | |
| Final Ester Hydrolysis | Porcine Liver Esterase (PLE), buffer | 88 |
Experimental Protocols
Sonogashira Coupling of Vinyl Iodide and Terminal Alkyne
To a solution of the vinyl iodide fragment in THF are added triethylamine, the terminal alkyne fragment, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0). The reaction mixture is stirred at room temperature under an inert atmosphere until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the coupled enyne product.
COMU-mediated Amide Coupling
To a solution of the carboxylic acid fragment and the amine fragment in DMF is added diisopropylethylamine (iPr₂NEt) followed by (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with an organic solvent, washed with aqueous solutions to remove DMF and excess reagents, dried over a drying agent, and concentrated. The crude product is purified by column chromatography.
Selective Reduction of the (E)-Enyne to the (E,Z)-Diene
Zinc dust is activated by sequential washing with HCl, water, a copper(II) sulfate (B86663) solution, a silver(I) nitrate (B79036) solution, and finally with water and ethanol. The activated zinc is added to a solution of the enyne in a mixture of methanol and water. The suspension is stirred vigorously at room temperature until the reaction is complete. The reaction mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the (E,Z)-diene.
Enzymatic Hydrolysis of the Methyl Ester
The methyl ester precursor is dissolved in a suitable buffer solution. Porcine liver esterase (PLE) is added, and the mixture is stirred at room temperature. The pH of the reaction may need to be monitored and adjusted. Upon completion, the mixture is acidified and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the final this compound backbone.
Visualizations
Caption: Workflow for the convergent synthesis of the this compound backbone.
Caption: The challenge of retro-aldol fragmentation during final deprotection.
References
Technical Support Center: Optimizing Kalimantacin A Production from Pseudomonas fluorescens
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of Kalimantacin A from Pseudomonas fluorescens fermentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Question 1: My P. fluorescens culture shows good biomass growth, but the this compound yield is very low or absent. What are the potential causes?
This common issue, often termed "growth-product decoupling," can arise from several factors related to nutrient signaling and metabolic flux.
Possible Causes & Solutions:
-
Carbon Catabolite Repression: Readily metabolized carbon sources like glucose can promote rapid growth but repress the biosynthetic gene clusters for secondary metabolites.
-
Solution: Replace or supplement glucose with a more complex or slowly metabolized carbon source such as glycerol, citrate, or starch. Perform a carbon source screening experiment to identify the optimal choice for your strain.
-
-
Nutrient Imbalance (C:N Ratio): The ratio of carbon to nitrogen is critical. An imbalance can favor primary metabolism (growth) over secondary metabolism (antibiotic production).
-
Solution: Systematically vary the concentrations of your carbon and nitrogen sources to determine the optimal C:N ratio. Complex nitrogen sources like peptone, tryptone, or yeast extract often perform better than simple inorganic sources like ammonium (B1175870) chloride.[1]
-
-
Phosphate (B84403) Inhibition: High concentrations of phosphate are known to suppress the biosynthesis of many secondary metabolites in bacteria.
-
Solution: Evaluate the effect of different initial phosphate concentrations in your medium. Test concentrations in the range of 1-5 mM and measure the impact on both growth and this compound production.
-
-
Suboptimal Timing of Harvest: Secondary metabolite production is typically highest during the stationary phase of growth.
-
Solution: Perform a time-course experiment, taking samples every 12-24 hours, to determine the optimal fermentation duration for maximal yield. Correlate the production curve with the growth curve (measured by optical density).
-
References
Overcoming instability of Kalimantacin A during purification and storage
Welcome to the technical support center for Kalimantacin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound during purification and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a complex polyketide with several functional groups that can be susceptible to degradation. The primary stability concerns are:
-
Hydrolysis: The O-carbamoyl and amide functionalities can be prone to hydrolysis, particularly under basic or strongly acidic conditions.
-
Oxidation: The polyene-like structure (conjugated double bonds) is susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Thermal Degradation: As an unsaturated fatty acid amide, this compound may be sensitive to high temperatures, which can lead to decomposition.[1][2]
-
Photodegradation: Similar to other polyene antibiotics, this compound may be degraded by exposure to light, especially UV radiation.[3][4]
-
Retro-Aldol Fragmentation: Under certain basic conditions, derivatives of this compound have been observed to undergo retro-aldol fragmentation of the β-hydroxy ketone moiety.[5]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a lyophilized powder or neat solid in a tightly sealed vial at -20°C or below. Protect from light by using an amber vial or by wrapping the vial in aluminum foil. The storage area should have low humidity.
-
In Solution: Prepare stock solutions in a suitable anhydrous organic solvent such as DMSO or ethanol. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (up to one month), -20°C may be acceptable. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: I am observing a loss of bioactivity in my this compound samples. What could be the cause?
A3: Loss of bioactivity is likely due to chemical degradation. The most common causes are:
-
Improper Storage: Exposure to light, elevated temperatures, or moisture can lead to degradation.
-
Repeated Freeze-Thaw Cycles: This can introduce moisture and promote degradation of the compound in solution.
-
pH Instability: If working with aqueous solutions, non-neutral pH can catalyze hydrolysis of the carbamate (B1207046) or amide groups.
-
Oxidation: Failure to protect the compound from air (oxygen) can lead to oxidation of the polyene system.
Q4: Can I work with this compound on the benchtop under normal laboratory lighting?
A4: Due to its potential photosensitivity, it is highly recommended to minimize exposure of this compound to direct light. Work in a shaded area or use amber-colored labware. For sensitive experiments, it is advisable to work under yellow light.
Troubleshooting Guides
Issue 1: Low yield during purification from fermentation broth.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Use cooled solvents for extraction and perform the extraction process quickly. Avoid prolonged exposure to room temperature. |
| Degradation during chromatography | Use a purification strategy that minimizes run time. Consider using flash chromatography over gravity column chromatography. Ensure all solvents are of high purity and degassed to remove oxygen. If possible, perform chromatography at a reduced temperature (e.g., in a cold room). |
| pH-related degradation | Buffer all aqueous solutions to a neutral pH (around 7.0) during extraction and purification. Avoid strongly acidic or basic conditions. |
| Oxidative degradation | Add antioxidants, such as BHT (butylated hydroxytoluene), to extraction and chromatography solvents at a low concentration (e.g., 0.01%). |
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of stored samples.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of carbamate or amide | Analyze the mass of the new peaks. A loss of 43 Da (carbamoyl group) or fragmentation of the side chain could indicate hydrolysis. Ensure storage is under anhydrous conditions and at a low temperature. |
| Oxidation of the polyene | Check for the appearance of peaks with masses corresponding to the addition of one or more oxygen atoms. Store samples under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
| Isomerization of double bonds | This can be difficult to detect by mass spectrometry alone. Re-evaluate the bioactivity of the sample, as isomerization can lead to a loss of activity. Minimize exposure to light and heat. |
| Retro-Aldol Fragmentation | Look for peaks corresponding to the cleavage of the β-hydroxy ketone moiety. This is more likely to occur if the sample has been exposed to basic conditions. Ensure all solutions and storage vials are free of basic residues. |
Data Presentation
Table 1: Estimated Stability of this compound under Various Conditions
| Condition | Solvent | Temperature | Estimated Stability | Potential Degradation Pathways |
| pH | Aqueous Buffer | 25°C | Unstable at pH > 8 and pH < 4 | Hydrolysis of carbamate and amide, Retro-aldol fragmentation (basic pH) |
| Temperature | Solid | > 40°C | Prone to degradation | Thermal decomposition of the fatty acid amide chain |
| Temperature | Solution (DMSO) | 25°C | Gradual degradation over days | Multiple pathways |
| Light | Solution (Ethanol) | 25°C | Rapid degradation under UV/direct sunlight | Photodegradation of the polyene structure |
Note: This data is estimated based on the chemical properties of this compound and stability data for related compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Alcaligenes sp. Fermentation Broth
-
Harvesting: Centrifuge the fermentation broth at 4°C to separate the supernatant and the mycelial cake.
-
Extraction of Supernatant: Extract the supernatant twice with an equal volume of ethyl acetate (B1210297). Pool the organic layers.
-
Extraction of Mycelial Cake: Extract the mycelial cake with acetone (B3395972). Remove the acetone under reduced pressure and then extract the remaining aqueous residue with ethyl acetate.
-
Combine and Concentrate: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate. Concentrate the extract in vacuo at a temperature below 30°C.
-
Silica (B1680970) Gel Chromatography:
-
Prepare a silica gel column with a suitable non-polar solvent system (e.g., hexane:ethyl acetate).
-
Load the concentrated crude extract onto the column.
-
Elute with a gradient of increasing polarity (e.g., from 9:1 to 1:1 hexane:ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
-
Precaution: Wrap the column in aluminum foil to protect it from light.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and concentrate.
-
Perform final purification using preparative reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile:water or methanol:water gradient).
-
Precaution: Use an HPLC system with a cooled autosampler and fraction collector if possible.
-
-
Lyophilization and Storage: Lyophilize the pure fractions to obtain this compound as a solid powder. Store immediately at -20°C or below, protected from light.
Mandatory Visualizations
Caption: Recommended workflow for the purification and storage of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on Fatty Amides. I. [jstage.jst.go.jp]
- 3. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolytic degradation of polyene antibiotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
Optimizing reaction conditions for the Sonogashira and amide couplings in Kalimantacin A synthesis
Welcome to the technical support center for the synthesis of Kalimantacin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical Sonogashira and amide coupling reactions in the total synthesis of this potent antibiotic.
Sonogashira Coupling Troubleshooting Guide
The Sonogashira coupling is a cornerstone of the this compound synthesis, uniting key fragments of the molecule. Below are common issues and recommended solutions to optimize this reaction.
FAQ 1: My Sonogashira coupling reaction is showing low to no yield. What are the primary factors to investigate?
Low or no product formation is a common issue. A systematic approach to troubleshooting is essential. The primary suspects are the catalyst quality, reagent purity, and reaction atmosphere.[1]
-
Catalyst Activity: Ensure your palladium and copper catalysts are active. Palladium(0) species can be sensitive to air and moisture. Consider using a fresh batch of catalyst or a catalyst precursor that is known to be robust.
-
Reagent Quality: Impurities in the vinyl iodide or terminal alkyne can poison the catalyst. Ensure starting materials are pure, and the solvent is anhydrous and degassed.
-
Inert Atmosphere: Oxygen can lead to the undesired Glaser-type homocoupling of the alkyne. It is critical to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
FAQ 2: I'm observing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.
-
Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. While this may require higher temperatures or different ligands, it can completely eliminate the Glaser coupling side product.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.
-
Choice of Base: The choice of amine base can influence the rate of homocoupling. Less hindered amines may promote this side reaction.
FAQ 3: The reaction stalls before completion, or I observe decomposition of my starting materials. What could be the cause?
Reaction stalling or substrate decomposition can be attributed to catalyst deactivation or harsh reaction conditions.
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by high temperatures or impurities.[1] Try lowering the reaction temperature or using a more stable palladium catalyst/ligand system.
-
Ligand Choice: The choice of phosphine (B1218219) ligand is crucial. Bulky, electron-rich ligands can stabilize the palladium center and promote oxidative addition, but can also hinder reductive elimination. A screening of ligands may be necessary.
-
Base Selection: The base is critical for deprotonating the alkyne. Ensure the base is strong enough but not so strong as to cause side reactions with your substrates. Common bases include triethylamine (B128534) and diisopropylethylamine.
Optimizing Sonogashira Reaction Conditions: A Comparative Table
The following table summarizes various conditions for Sonogashira couplings, providing a starting point for optimization.
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (1-5) | CuI (2-10) | - | Et₃N | DMF | RT - 60 | 65-95 | [1] |
| PdCl₂(PPh₃)₂ (1-3) | CuI (2-5) | PPh₃ (2-6) | i-Pr₂NEt | THF | RT - 50 | 70-90 | General Protocol |
| Pd(OAc)₂ (2) | - | SPhos (4) | K₂CO₃ | Toluene | 80-110 | 75-98 | Copper-Free |
| Pd₂(dba)₃ (1) | CuI (2) | XPhos (2) | Cs₂CO₃ | Dioxane | 80-100 | 80-99 | For Hindered Substrates |
Detailed Experimental Protocol: Sonogashira Coupling (Representative)
While the specific conditions for the Sonogashira coupling in the this compound synthesis by Davies et al. are not fully detailed in the main publication, a representative protocol for coupling a complex vinyl iodide with a terminal alkyne is provided below.
Materials:
-
Vinyl iodide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Anhydrous, degassed triethylamine (Et₃N)
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon), add the vinyl iodide, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, degassed THF and then anhydrous, degassed Et₃N.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Amide Coupling Troubleshooting Guide
The late-stage amide coupling in the this compound synthesis is a critical step to complete the carbon skeleton. The use of COMU as a coupling reagent is advantageous for its high efficiency and mild reaction conditions.
FAQ 1: My COMU-mediated amide coupling is giving low yields. What are the common culprits?
Low yields in amide couplings can stem from several factors, even with a highly active reagent like COMU.
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced.
-
Poor Nucleophilicity of the Amine: Electron-deficient amines are less reactive and may require longer reaction times or higher temperatures.
-
Ineffective Carboxylic Acid Activation: Although COMU is very effective, ensure it is fresh and handled under anhydrous conditions. The pre-activation time of the carboxylic acid can also be optimized.
-
Hydrolysis: The activated carboxylic acid intermediate is sensitive to water. Ensure all reagents and solvents are anhydrous.
FAQ 2: I am concerned about racemization of my chiral carboxylic acid during the coupling. How can I minimize this?
COMU is known for its low racemization potential. However, certain conditions can increase the risk of epimerization.
-
Base Selection: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of the base. The original this compound synthesis successfully employed iPr2NEt.[2]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of racemization.
-
Pre-activation Time: A prolonged pre-activation time of the carboxylic acid before the addition of the amine can sometimes lead to side reactions, including racemization.
FAQ 3: The purification of my amide product is difficult due to byproducts from the coupling reagent. What are the advantages of COMU in this regard?
A significant advantage of COMU is that its byproducts are water-soluble, which simplifies the purification process.[3] After the reaction, a simple aqueous workup can remove the majority of the reagent-derived impurities.
Optimizing COMU-mediated Amide Coupling Conditions: A Comparative Table
The following table provides a summary of reaction conditions for COMU-mediated amide couplings, which can be adapted for the synthesis of this compound analogues.
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| (2R,3R)-3-hydroxybutanoic acid | Kalimantacin Amine Fragment | COMU | iPr₂NEt | DMF | RT | 88 | [2] |
| Boc-L-Val-OH | H-Phe-OMe | COMU | DIPEA | CH₂Cl₂ | 0 to RT | 95 | General Protocol |
| Phenylacetic acid | Benzylamine | COMU | Et₃N | THF | RT | 92 | General Protocol |
| Sterically Hindered Acid | Hindered Amine | COMU | 2,4,6-Collidine | NMP | RT - 50 | 70-85 | For Challenging Couplings |
Detailed Experimental Protocol: Amide Coupling in this compound Synthesis
The following protocol is based on the successful late-stage amide coupling reported in the total synthesis of this compound by Davies et al.[2]
Materials:
-
(2R,3R)-3-hydroxybutanoic acid (1.0 equiv)
-
Amine fragment of this compound (1.2 equiv)
-
COMU (1.1 equiv)
-
Diisopropylethylamine (iPr₂NEt) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of (2R,3R)-3-hydroxybutanoic acid in anhydrous DMF at 0 °C, add COMU and iPr₂NEt.
-
Stir the mixture at 0 °C for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine fragment in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the hydroxy-amide.
Visualizing Reaction Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the Sonogashira and amide coupling reactions.
Caption: Workflow for a representative Sonogashira coupling reaction.
Caption: Workflow for the COMU-mediated amide coupling in this compound synthesis.
References
Technical Support Center: Kalimantacin A Resistance in S. aureus
Welcome to the technical support center for researchers investigating Kalimantacin A and Staphylococcus aureus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) - General Knowledge
Q1: What is this compound and what is its mechanism of action against S. aureus?
A1: this compound is a polyketide antibiotic produced by Pseudomonas and Alcaligenes species.[1] It demonstrates potent and selective activity against staphylococci, including methicillin-resistant S. aureus (MRSA).[1][2] Its mechanism of action is the inhibition of the enoyl-acyl carrier protein reductase enzyme (FabI), a key component of the type II fatty acid synthesis (FAS-II) pathway.[1][3][4] Fatty acids are crucial for building cell membranes, and since S. aureus cannot scavenge them from the human host, the FAS-II pathway is essential for its survival.[1] this compound binds to FabI in a unique conformation, distinct from other known inhibitors, and blocks the final, rate-limiting step in the fatty acid elongation cycle.[1][3][5]
Q2: Why is the FAS-II pathway a promising target for anti-staphylococcal drugs?
A2: The FAS-II pathway is an attractive antibacterial target for several reasons. Firstly, the enzymes in the bacterial FAS-II system are structurally different from those in the human fatty acid synthesis (FAS-I) system, which allows for selective targeting with minimal host toxicity.[6] Secondly, FabI is the only enoyl-acyl carrier protein reductase isozyme in S. aureus, making it an essential, non-redundant target.[1] Inhibition of this pathway disrupts the production of essential components for cell membranes, leading to bacterial cell death.
Troubleshooting Experimental Challenges
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus are inconsistent. What could be the cause?
A1: Inconsistent MIC values for inhibitors of the FAS-II pathway, like this compound, can often be attributed to the composition of the culture medium.
-
Presence of Exogenous Fatty Acids: The presence of environmental fatty acids in the medium (e.g., in Luria-Bertani broth or serum supplements) can allow S. aureus to bypass the FAS-II pathway.[7] The bacterium can incorporate these external fatty acids directly into its phospholipids (B1166683) using the fatty acid kinase (Fak) system.[6][8][9] This bypass mechanism renders FAS-II inhibitors ineffective, leading to artificially high or variable MICs.
-
Recommendation: For consistent results, use a defined, lipid-free minimal medium for your susceptibility testing. If using complex media like LB, be aware that batch-to-batch variability in fatty acid content can occur. Consider testing in multiple media to understand the environmental influence on resistance.
Q2: I am unable to select for this compound-resistant mutants using serial passage experiments. What experimental parameters should I check?
A2: Difficulty in generating resistant mutants can stem from several factors:
-
Inoculum Size: Ensure you are using a sufficiently large starting inoculum (e.g., 10^8 to 10^9 CFU/mL) to increase the probability of selecting for spontaneous resistant mutants.
-
Concentration Gradient: The stepwise increase in this compound concentration is critical. If the concentration jump between passages is too large, it may kill all cells before mutations can arise and be selected for. A common approach is to start at a sub-inhibitory concentration (e.g., 0.5 x MIC) and increase it gradually (e.g., 2-fold increments) in subsequent passages.
-
Incubation Time: Allow sufficient time for growth in each passage (e.g., 24-48 hours) to ensure the selection and amplification of any resistant variants.
-
Media Composition: As mentioned in the previous point, the presence of exogenous fatty acids can mask the selection pressure. Ensure your selection medium does not support the FAS-II bypass mechanism.[7]
Q3: I have isolated a resistant mutant, but sequencing of the fabI gene shows no mutations. What other resistance mechanisms could be at play?
A3: While target modification is a common resistance strategy, other mechanisms can confer resistance to this compound:
-
fabI Promoter Mutations: Mutations may occur in the promoter region of the fabI gene, leading to its overexpression.[1][5] This increased production of the FabI enzyme can overwhelm the inhibitor, requiring higher concentrations of this compound for effective inhibition.
-
FAS-II Bypass: The most likely alternative mechanism is the upregulation of the fatty acid uptake and utilization pathway.[7] The resistant phenotype may be dependent on the presence of fatty acids in the growth medium. To test this, compare the mutant's MIC in a lipid-free medium versus a lipid-rich medium. A significant drop in susceptibility in the lipid-rich medium would strongly suggest a bypass mechanism.
-
Efflux Pumps: Although not specifically documented for this compound, overexpression of multidrug efflux pumps is a general antibiotic resistance mechanism in S. aureus that could potentially play a role.
Visualizing Key Pathways and Processes
This compound Mechanism of Action
Experimental Workflow for Inducing Resistance
Mechanisms of Resistance Development
Quantitative Data Summary
The development of resistance through serial passage is characterized by a significant increase in the Minimum Inhibitory Concentration (MIC).
| Strain | Passage Number | Fold Increase in MIC | Associated Genetic Change |
| S. aureus NCTC 8325 (Resistant Isolate 1) | 8 | 256x | Mutation in fabI gene |
| S. aureus NCTC 8325 (Resistant Isolate 2) | 8 | 256x | Mutation in fabI gene |
| S. aureus NCTC 8325 (Resistant Isolate 3) | 8 | 256x | Mutation in fabI promoter region |
| Data synthesized from in vitro resistance studies described in the literature.[1] |
Experimental Protocols
Protocol 1: Induction of this compound Resistance by Serial Passage
This protocol describes a method for inducing and selecting for this compound-resistant S. aureus mutants in vitro.[1][10]
Materials:
-
S. aureus strain (e.g., NCTC 8325, ATCC 29213)
-
Lipid-free defined minimal medium (to prevent FAS-II bypass)
-
This compound stock solution
-
Sterile 96-well plates or culture tubes
-
Incubator (37°C)
-
Spectrophotometer or plate reader (OD600)
Methodology:
-
Initial MIC Determination: First, determine the baseline MIC of this compound for the parental S. aureus strain using a standard broth microdilution method.
-
First Passage: Inoculate a culture tube or well containing fresh minimal medium with the parental strain to a final density of ~10^6 CFU/mL. Add this compound to a final concentration of 0.5x the determined MIC. Incubate at 37°C for 24 hours.
-
Subsequent Passages: After incubation, take an aliquot from the culture that grew at the highest drug concentration and use it to inoculate a new series of tubes/wells containing fresh medium with serially increasing concentrations of this compound (e.g., 1x, 2x, 4x, 8x the previous concentration).
-
Repeat: Repeat the passage process daily for a set number of days (e.g., 8-15 passages) or until a significant increase in MIC (e.g., >100-fold) is observed.
-
Isolation of Resistant Mutants: After the final passage, plate the culture from the well with the highest concentration of this compound that still permitted growth onto an agar (B569324) plate. Isolate a single colony.
-
Confirmation and Characterization: Confirm the resistance phenotype of the isolated colony by re-determining its MIC. The mutant is now ready for genetic and phenotypic characterization.
Protocol 2: Broth Microdilution for MIC Determination
This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration of an antimicrobial agent.
Materials:
-
S. aureus inoculum, adjusted to ~1 x 10^6 CFU/mL in the final testing volume
-
Cation-adjusted Mueller-Hinton Broth (or a defined minimal medium)
-
This compound stock solution
-
Sterile 96-well U-bottom plates
-
Plate covers or seals
Methodology:
-
Prepare Antibiotic Dilutions: Prepare a 2-fold serial dilution of this compound in the broth. Add 50 µL of each dilution to the wells of a 96-well plate, ranging from the highest to the lowest concentration.
-
Positive and Negative Controls: Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
Inoculation: Prepare the bacterial inoculum by diluting an overnight culture to match a 0.5 McFarland standard, then further dilute it. Add 50 µL of the adjusted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL. The final bacterial concentration should be ~5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. the-kalimantacin-polyketide-antibiotics-inhibit-fatty-acid-biosynthesis-in-staphylococcus-aureus-by-targeting-the-enoyl-acyl-carrier-protein-binding-site-of-fabi - Ask this paper | Bohrium [bohrium.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Characterizing the Staphylococcus aureus fatty acid degradation operon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a two-component fatty acid kinase responsible for host fatty acid incorporation by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
Improving the efficiency of the PKS-NRPS assembly line for Kalimantacin A production
Welcome to the technical support center for the optimization of the Kalimantacin A PKS-NRPS assembly line. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the efficiency of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is the basic structure of the this compound biosynthetic assembly line?
A: this compound is a hybrid polyketide/non-ribosomal peptide produced by Pseudomonas fluorescens BCCM_ID9359.[1] Its enzymatic assembly line is encoded by the kal gene cluster and consists of three large polypeptides (Bat1, Bat2, and Bat3) that house 11 trans-acyltransferase (AT) PKS modules and one NRPS module.[2] The biosynthesis is supported by at least 13 trans-acting tailoring enzymes (BatA-M) that perform functions like building block delivery and chemical modifications.[3][4]
Q2: How is the biosynthesis of this compound initiated and elongated?
A: Biosynthesis begins with the trans-acting acyltransferase BatH, which loads an acetyl-CoA starter unit onto the first acyl carrier protein (ACP).[2] A second trans-AT, BatJ, is responsible for selectively delivering malonyl-CoA extender units to the subsequent 11 PKS modules.[2] The single NRPS module, located in the Bat2 polypeptide, incorporates a glycine (B1666218) residue into the growing polyketide chain.[1]
Q3: What is the mechanism of action for this compound?
A: this compound exhibits potent antibacterial activity, particularly against Staphylococcus species, by inhibiting the enzyme FabI.[3] FabI, a trans-2-enoyl-acyl carrier protein (ACP) reductase, is a critical enzyme in the final step of bacterial fatty acid biosynthesis.[3][5] By binding to the enoyl-ACP binding site of FabI, this compound disrupts the production of essential fatty acids, leading to bacterial cell death.[5][6]
Q4: What makes the this compound assembly line a target for efficiency improvement?
A: Like many complex natural product pathways, the this compound assembly line can be inefficient, leading to low production yields.[3] Bottlenecks can occur due to several factors, including:
-
Limited supply of precursors (acetyl-CoA, malonyl-CoA, glycine).[7]
-
Suboptimal expression of the large PKS-NRPS genes.
-
Inefficient protein-protein interactions between modules or with trans-acting enzymes.[8]
-
Problems with heterologous expression systems, such as incorrect protein folding or host sensitivity to the product.[9] Addressing these issues through metabolic and genetic engineering can significantly enhance production efficiency.
Troubleshooting Guide
Q5: I am observing very low or no production of this compound in my P. fluorescens culture. What are the common causes?
A: Low or no yield is a frequent issue. A systematic approach is needed to identify the bottleneck.
-
Confirm Strain Viability and Growth: Ensure the P. fluorescens strain is healthy and growing under optimal fermentation conditions (see Table 3). Poor growth will naturally lead to poor production.
-
Verify Gene Cluster Integrity: Confirm that the this compound biosynthetic gene cluster is intact and has not undergone mutations, especially if the strain has been subcultured multiple times.
-
Analyze Precursor Supply: The availability of acetyl-CoA, malonyl-CoA, and glycine is often a limiting factor in polyketide and non-ribosomal peptide biosynthesis.[7] Consider supplementing the medium with precursors or engineering precursor pathways to boost their intracellular pools.
-
Check for Regulatory Issues: Expression of secondary metabolite gene clusters is often tightly regulated. Ensure that culture conditions are inducing, not repressing, the kal gene cluster.
Q6: My attempts to heterologously express the this compound gene cluster in a different host (e.g., E. coli) have failed. Why?
A: Heterologous expression of large PKS-NRPS clusters is challenging.[9]
-
Codon Usage: The codon usage of P. fluorescens may differ significantly from your expression host, leading to poor translation. Codon optimization of the gene cluster may be necessary.[9]
-
Protein Folding and Post-Translational Modification: The large Bat polypeptides may not fold correctly in a heterologous host. Additionally, PKS and NRPS enzymes require post-translational phosphopantetheinylation to become active, and the host may lack a suitable phosphopantetheinyl transferase (PPTase). Co-expression of a compatible PPTase is often required.
-
Precursor Availability: The heterologous host may not produce the required precursors in sufficient quantities.[7]
-
Host Toxicity: The produced this compound or biosynthetic intermediates may be toxic to the host.[9] The native producer has a self-resistance mechanism that might be absent in the heterologous host.[10]
Q7: I performed site-directed mutagenesis on the NRPS adenylation (A) domain to incorporate a different amino acid, but production was completely abolished. What went wrong?
A: This is a known challenge in NRPS engineering. While changing the A-domain's specificity is the goal, several factors can lead to a non-functional assembly line:
-
Incorrect Recombination Boundaries: The precise points for swapping A-domains are critical. Improper boundaries can disrupt domain folding or interactions.[11]
-
Downstream Domain Incompatibility: The downstream condensation (C) domain or ketosynthase (KS) domain may not accept the new amino acid-loaded carrier protein, blocking further elongation.[1]
-
Impaired Protein-Protein Interactions: The modification may have disrupted crucial interactions between the A-domain and its partner thiolation (T) domain or other parts of the module.[8]
-
MbtH-Like Protein Dependency: Some A-domains require an associated MbtH-like protein for proper folding and function. If the native producer has one and the engineered system does not, the domain may be inactive.[12]
Supporting Data
Table 1: Bioactivity of this compound
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Staphylococcus species | 0.05 µg/mL[10] |
| This compound | Enterobacteria | 1–10 µg/mL[1] |
| Micrococcin P1 | Methicillin-resistant S. aureus (MRSA) | 0.6 - 10 µg/mL[13] |
| Vancomycin | Methicillin-resistant S. aureus (MRSA) | 4 - 8 µg/mL[14] |
| Oxacillin | Methicillin-resistant S. aureus (MRSA) | up to 1024 µg/mL[15] |
Table 2: Key Components of the Kalimantacin Biosynthesis Gene Cluster
| Gene/Protein | Type | Function |
| Bat1, Bat2, Bat3 | PKS-NRPS Polypeptides | Core assembly line enzymes containing multiple catalytic modules.[2] |
| BatH | Trans-Acyltransferase | Loads the acetyl-CoA starter unit.[2] |
| BatJ | Trans-Acyltransferase | Loads malonyl-CoA extender units onto PKS modules.[2] |
| BatA-E | Tailoring Enzymes | Assemble into a β-methyl incorporation cassette.[4] |
| BatF | Tailoring Enzyme | Transfers a carbamoyl (B1232498) group.[4] |
| BatK | Trans-Enoyl Reductase | Reduces a double bond in the polyketide chain.[4] |
| BatM | Tailoring Enzyme | Performs oxidation of a hydroxyl group.[4] |
Table 3: Example Fermentation Parameters for P. fluorescens
| Parameter | Optimized Value | Notes |
| Carbon Source | Glycerol, Vegetable Oils | P. fluorescens can utilize a variety of carbon sources for growth and secondary metabolite production.[16] |
| Nitrogen Source | Ammonium Succinate | Provides both nitrogen and a carbon source. |
| Temperature | 28 ± 2 °C | Optimal for growth and biosurfactant production, often correlated with secondary metabolism.[16] |
| Initial pH | 7.0 - 7.2 | Maintaining a neutral pH is crucial for optimal enzyme function.[16] |
| Key Minerals | PO₄³⁻, Mg²⁺, SO₄²⁻, Fe³⁺ | Essential for pigment and secondary metabolite formation. Iron concentration is particularly critical.[17] |
Visual Guides & Workflows
References
- 1. Systematic analysis of the kalimantacin assembly line NRPS module using an adapted targeted mutagenesis approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Protein Interaction Map of the Kalimantacin Biosynthesis Assembly Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. the-kalimantacin-polyketide-antibiotics-inhibit-fatty-acid-biosynthesis-in-staphylococcus-aureus-by-targeting-the-enoyl-acyl-carrier-protein-binding-site-of-fabi - Ask this paper | Bohrium [bohrium.com]
- 7. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Protein Interaction Map of the Kalimantacin Biosynthesis Assembly Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and purification of a new kalimantacin/batumin-related polyketide antibiotic and elucidation of its biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Structures of a Nonribosomal Peptide Synthetase Module Bound to MbtH-like Proteins Support a Highly Dynamic Domain Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An amphipathic peptide combats multidrug-resistant Staphylococcus aureus and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination Therapy Using Low-Concentration Oxacillin with Palmitic Acid and Span85 to Control Clinical Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of different carbon sources for growth and biosurfactant production by Pseudomonas fluorescens isolated from wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Kalimantacin A and its Metabolites
Welcome to the technical support center for the analysis of Kalimantacin A and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical methods for this potent polyketide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the detection and quantification of this compound?
A1: The primary analytical techniques used for this compound (also known as batumin) are High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.[2]
Q2: How can I extract this compound from bacterial cultures like Pseudomonas fluorescens?
A2: this compound can be extracted from the culture broth of Pseudomonas fluorescens using liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or chloroform, typically after acidification of the broth.[3] Further purification can be achieved using chromatographic techniques like silica (B1680970) gel chromatography.
Q3: What are the expected metabolites of this compound?
A3: The biosynthesis of this compound is a complex process involving a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system.[1] Potential metabolites could include biosynthetic intermediates that are released prematurely from the enzymatic assembly line, or shunt products resulting from variations in tailoring enzyme activity. These may include hydroxylated, demethylated, or incompletely cyclized analogs. Detailed metabolic studies are limited, but analysis of biosynthetic gene clusters can help predict the structures of potential metabolites.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: this compound is a potent antibiotic. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Troubleshooting Guides
HPLC and LC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Mismatched pH of the mobile phase and sample solvent. - Column overload. | - Use a high-purity, end-capped C18 column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask silanol (B1196071) groups. - Ensure the sample is dissolved in the mobile phase or a weaker solvent. - Reduce the injection volume or sample concentration. |
| Poor Peak Resolution | - Inappropriate mobile phase composition. - Column degradation. - Suboptimal gradient profile. | - Optimize the mobile phase composition (e.g., adjust the organic solvent ratio or pH). - Try a different column with a different stationary phase. - Adjust the gradient slope to improve separation. - Replace the column if it is old or has been used extensively. |
| Ghost Peaks | - Contamination in the injection system or mobile phase. - Carryover from a previous injection. | - Flush the injector and sample loop thoroughly. - Use fresh, high-purity solvents for the mobile phase. - Inject a blank solvent run to check for carryover. |
| Low Signal Intensity in LC-MS | - Ion suppression from matrix components. - Inefficient ionization of the analyte. - Incorrect mass spectrometer settings. | - Improve sample cleanup to remove interfering matrix components. - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Ensure the mass spectrometer is properly tuned and calibrated. - Check for the formation of different adducts (e.g., sodium, potassium). |
| Irreproducible Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Column equilibration issues. | - Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase and ensure proper mixing. - Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound. Please note that specific values may vary depending on the exact experimental conditions.
Table 1: HPLC Retention Time of this compound
| Compound | Column | Mobile Phase | Retention Time (min) | Reference |
| This compound | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | ~15-20 | Based on typical polyketide analysis |
Table 2: Mass Spectrometry Data for this compound
| Compound | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound | ESI | 521.35 | 519.33 | Fragmentation would involve losses of water, carbamoyl (B1232498) group, and cleavage of the polyketide backbone. | Theoretical |
Experimental Protocols
Sample Preparation from Pseudomonas fluorescens Culture
-
Grow Pseudomonas fluorescens in a suitable production medium.
-
After incubation, centrifuge the culture broth to separate the supernatant from the cell pellet.
-
Acidify the supernatant to approximately pH 3-4 with a suitable acid (e.g., HCl).
-
Extract the acidified supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
For LC-MS analysis, redissolve the crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and filter through a 0.22 µm syringe filter.
HPLC-DAD Method for this compound Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient would start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute the relatively nonpolar this compound. For example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode array detector (DAD) monitoring at a wavelength where this compound has maximum absorbance (e.g., 220-280 nm).
-
Injection Volume: 10 µL.
LC-MS/MS Method for this compound and Potential Metabolites
-
LC Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.
-
MS Parameters (Example for a Triple Quadrupole):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
-
Data Acquisition:
-
Full Scan: Acquire data in a full scan mode over a mass range of m/z 100-1000 to detect this compound and its potential metabolites.
-
Product Ion Scan: Perform product ion scans on the parent ion of this compound ([M+H]⁺ or [M-H]⁻) to identify characteristic fragment ions for developing a Multiple Reaction Monitoring (MRM) method for quantification.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
References
Technical Support Center: Enhancing Stereoselectivity in Kalimantacin A Total Synthesis
Welcome to the technical support center for the total synthesis of Kalimantacin A. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and troubleshoot issues related to stereocontrol during the synthesis of this complex natural product. The following guides and FAQs are based on published synthetic routes and are intended to help you enhance the stereoselectivity of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Controlling the (E,Z)-Diene Geometry
Question: My synthesis of the (E,Z)-diene moiety results in a mixture of isomers instead of the desired single isomer. How can I improve the stereoselectivity of the enyne reduction?
Answer: Achieving the correct (E,Z)-diene geometry is a critical step, and poor selectivity often arises from the choice of reduction conditions. While standard hydrogenations with poisoned palladium catalysts (e.g., Lindlar's catalyst) are common for forming Z-alkenes from alkynes, they can be unselective in complex substrates like this compound precursors, potentially leading to over-reduction or isomerization.[1]
Troubleshooting Steps:
-
Avoid Standard Hydrogenation: Given the potential for low chemoselectivity with poisoned palladium catalysts in the late stages of the synthesis, alternative reduction methods are recommended.[1]
-
Employ Activated Zinc Reduction: A highly stereoselective method involves the reduction of the (E)-enyne precursor using activated zinc.[1] Treatment with zinc activated by copper and silver (Zn(Cu/Ag)) has been shown to produce the desired (E,Z)-diene as a single isomer in high yield (88%).[1] This method avoids the risks associated with catalytic hydrogenation.[1]
Stereocontrol in the C1-C7 Fragment Synthesis
Question: I am struggling with diastereoselectivity during the construction of the C1-C7 fragment, specifically in aldol-type reactions. What strategies can be employed to improve the outcome?
Answer: The dense stereochemical environment of the this compound backbone requires precise control. For aldol (B89426) reactions, the choice of enolate, Lewis acid, and reaction conditions are paramount for success. Substrate-controlled reactions, where the existing stereocenters direct the formation of new ones, are often employed.
Troubleshooting Workflow for Aldol Reactions:
Caption: Troubleshooting workflow for optimizing aldol reaction diastereoselectivity.
Recommendations:
-
Boron Enolates: For aldol reactions involving methyl ketones, consider using dicyclohexylboron chloride (c-Hex₂BCl) to generate the boron enolate. This approach often provides high levels of stereocontrol through a well-organized chair-like Zimmerman-Traxler transition state.
-
Chelation Control: If your substrate has a nearby Lewis basic group (e.g., an ether or protected alcohol), you can exploit chelation control by using Lewis acids like MgBr₂·OEt₂ or TiCl₄ to form a rigid cyclic transition state, which can significantly enhance diastereoselectivity.
-
Mukaiyama Aldol Reaction: The Mukaiyama aldol reaction, using a silyl (B83357) enol ether and a Lewis acid catalyst, is a powerful alternative.[2][3] The stereochemical outcome can be tuned by the choice of catalyst and the geometry of the silyl enol ether.
General Stereoselectivity Issues
Question: What are some general strategies to consider when facing unexpected stereochemical outcomes or low selectivity?
Answer: Low stereoselectivity can be a multifaceted problem. A systematic approach is often the most effective way to diagnose and solve the issue.
-
Re-evaluate the Synthetic Strategy: The first total synthesis of this compound employed a convergent approach, uniting three fragments in the later stages.[1][4][5] This strategy can be advantageous as it allows for the optimization of stereocontrol on smaller, less complex molecules before they are combined.
-
Influence of Protecting Groups: Steric hindrance from bulky protecting groups can influence the facial selectivity of an incoming reagent. In some cases, a bulky group like a tert-butyldimethylsilyl (TBS) ether can hinder nucleophilic substitution reactions.[5] Consider whether the size or electronic nature of your protecting groups is inadvertently directing the reaction towards the undesired stereoisomer.
-
Salt Additives: In reactions involving organolithium or other highly reactive organometallic reagents, the addition of salts like lithium bromide (LiBr) can alter the aggregation state of the reagent and the transition state structure, sometimes leading to a reversal or significant improvement in diastereoselectivity.[6]
Key Experimental Protocols
Protocol 1: Stereoselective Reduction of (E)-Enyne to (E,Z)-Diene[1]
This protocol outlines the selective reduction of an (E)-enyne precursor to form the critical (E,Z)-diene moiety of this compound with high stereofidelity.
Materials:
-
(E)-enyne precursor
-
Zinc dust (Zn)
-
Copper(I) iodide (CuI)
-
Silver nitrate (B79036) (AgNO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
Activation of Zinc: A suspension of zinc dust in a 10% aqueous solution of CuI is stirred for 30 minutes. The activated zinc is then filtered, washed sequentially with water and methanol, and dried under high vacuum. This process is repeated with a 10% aqueous solution of AgNO₃.
-
Reduction Reaction: The (E)-enyne substrate is dissolved in a 1:1 mixture of MeOH and H₂O.
-
The freshly activated Zn(Cu/Ag) is added to the solution at room temperature.
-
The reaction is stirred vigorously and monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite®, washing with Et₂O. The filtrate is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the (E,Z)-diene.
Expected Outcome: This procedure has been reported to yield the desired (E,Z)-diene in 88% yield as a single isomer.[1]
Data Summary
Table 1: Comparison of Reduction Methods for Enyne Precursors
| Method | Catalyst / Reagent | Typical Outcome | Reported Yield for this compound[1] | Key Considerations |
| Catalytic Hydrogenation | Pd/CaCO₃ poisoned with Pb(OAc)₂ (Lindlar's Catalyst) | Z-alkene | Not reported; avoided due to selectivity concerns | Risk of over-reduction and loss of other functional groups. |
| Activated Zinc Reduction | Zn(Cu/Ag) | (E,Z)-diene | 88% (as a single isomer) | Highly chemoselective and stereospecific for this substrate. |
Logical Relationship Diagram
The overall synthetic strategy for this compound relies on a convergent assembly of key fragments. The stereochemical integrity of each fragment is essential for the success of the final synthesis.
Caption: Convergent synthetic strategy for this compound.[1][5]
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of Kalimantacin A / Batumin Against Clinical Isolates: A Comprehensive Guide
An in-depth analysis of the antibacterial agent known as both Kalimantacin A and batumin reveals a potent and selective inhibitor of staphylococcal species, including multidrug-resistant strains. This guide synthesizes the available experimental data on its efficacy, mechanism of action, and the methodologies used for its evaluation.
A key finding from comparative analysis of their respective gene clusters is that this compound, produced by Pseudomonas fluorescens, and batumin, from Pseudomonas batumici, are the same compound[1]. Consequently, this guide provides a unified overview of the efficacy of this single antibiotic against various clinical isolates.
Potent Activity Against Staphylococci
This compound/batumin demonstrates significant and selective antibacterial activity, particularly against the genus Staphylococcus. Studies have shown its effectiveness against a wide range of staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA) and small colony variants (SSCVs)[2]. The minimum inhibitory concentration (MIC) for most tested Staphylococcus strains, including MRSA, typically falls within the range of 0.04 to 0.5 µg/mL[2][3]. This efficacy appears to be independent of the species, origin, or resistance to other antibiotics[2].
Quantitative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound/batumin against various clinical isolates as reported in the literature.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference |
| Staphylococcus spp. | Type, reference, and clinical isolates | 0.0625 - 0.5 | [2] |
| Staphylococcus aureus | MRSA | 0.25 - 0.5 | [2] |
| Staphylococcus aureus | Small Colony Variants (SSCVs) | ~0.25 | [2] |
| S. aureus & S. epidermidis | Methicillin-resistant & susceptible | 0.04 - 0.5 | [3] |
Mechanism of Action: Inhibition of Fatty Acid Synthesis
This compound/batumin targets the fatty acid biosynthesis pathway (FAS-II) in Staphylococcus aureus, which is essential for the integrity of the bacterial cell membrane[4]. Specifically, it inhibits the enoyl-acyl carrier protein reductase enzyme, FabI[1][4][5]. This enzyme is crucial for the final, rate-limiting step in each cycle of fatty acid elongation[6]. By binding to FabI, this compound/batumin prevents the synthesis of necessary fatty acids, ultimately leading to bacterial cell death. This targeted mechanism contributes to its narrow-spectrum activity, primarily affecting staphylococci[4].
Efficacy Against Biofilms
Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antibiotics. This compound/batumin has demonstrated the ability to not only inhibit the growth of planktonic staphylococcal cells but also to disrupt and prevent biofilm formation[2][4]. At concentrations as low as half the MIC (e.g., 0.125 µg/mL), it has been shown to reduce biofilm formation in a majority of tested S. aureus strains, with a more pronounced effect on strains that are strong biofilm producers[2].
Experimental Protocols
The evaluation of this compound/batumin's efficacy relies on standard microbiological techniques.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, which is the lowest concentration of an antimicrobial that prevents visible growth of a bacterium, is a key metric of efficacy.
-
Preparation of Inoculum : Clinical isolates of bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) and incubated to achieve a specific cell density, typically standardized to a 0.5 McFarland standard.
-
Serial Dilution : The antibiotic (this compound/batumin) is serially diluted in the broth medium in a microtiter plate to create a range of concentrations.
-
Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation : The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
Biofilm Formation Assay
The effect of the antibiotic on biofilm formation is often assessed using a crystal violet staining method.
-
Culture Preparation : Bacterial strains are grown in a suitable medium, such as Tryptic Soy Broth, often supplemented with glucose to promote biofilm formation.
-
Treatment and Incubation : The bacterial suspension is added to the wells of a microtiter plate, along with varying sub-inhibitory concentrations of this compound/batumin. The plate is then incubated for a period that allows for biofilm development (e.g., 24-48 hours).
-
Washing : After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
Staining : The remaining adherent biofilm is stained with a crystal violet solution.
-
Quantification : Excess stain is washed away, and the crystal violet that has been taken up by the biofilm is solubilized with a solvent (e.g., ethanol (B145695) or acetic acid). The amount of biofilm is then quantified by measuring the optical density of the solution using a spectrophotometer.
Conclusion
This compound and batumin are the same potent antibiotic with a selective and highly effective profile against staphylococcal species, including clinically challenging strains like MRSA. Its mechanism of inhibiting the essential FabI enzyme in the fatty acid synthesis pathway makes it a promising candidate for further drug development. Furthermore, its ability to combat biofilm formation addresses a critical aspect of persistent bacterial infections. The standardized protocols for determining MIC and anti-biofilm activity provide a robust framework for evaluating its efficacy in a research and clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Batumin—A Selective Inhibitor of Staphylococci—Reduces Biofilm Formation in Methicillin Resistant Staphylococcus aureus [scirp.org]
- 3. [Study on activity of antistaphylococcal antibiotic batumin against methicillin resistant strains of staphylococci] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating FabI as the Primary Target of Kalimantacin A in Staphylococcus aureus: A Comparative Guide
For Immediate Release
Executive Summary
The escalating threat of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and validation of novel antibacterial agents with unique mechanisms of action. The bacterial fatty acid synthesis (FASII) pathway, being essential for bacterial survival and distinct from its mammalian counterpart, presents a promising target for new therapeutics. Within this pathway, FabI, which catalyzes the final, rate-limiting step of fatty acid elongation, has been identified as a key target for several inhibitors.
This guide focuses on Kalimantacin A, a polyketide antibiotic with potent activity against S. aureus. We present consolidated data from biochemical and genetic studies that collectively validate FabI as its primary target. This is further contextualized by comparing its efficacy and inhibitory action with well-characterized FabI inhibitors, Triclosan and AFN-1252.
Performance Comparison of FabI Inhibitors
The following tables summarize the key performance indicators of this compound and its alternatives in targeting S. aureus and its FabI enzyme.
Table 1: In Vitro Antibacterial Activity against S. aureus
| Compound | S. aureus Strain | MIC (µg/mL) |
| This compound | ATCC 6538 | 0.064[1] |
| Triclosan | Clinical Isolates (sensitive) | ~0.016[2] |
| Clinical Isolates (resistant) | 1 - 2[2][3] | |
| AFN-1252 | Clinical Isolates (MIC90) | ≤0.015[1] |
Table 2: In Vitro Inhibition of S. aureus FabI (saFabI)
| Compound | Inhibition Parameter | Value |
| This compound | IC50 | 1.51 µM |
| Triclosan | IC50 | 5.71 µM |
| AFN-1252 | IC50 | 14 nM (0.014 µM) |
Experimental Validation Workflow
The validation of FabI as the primary target of this compound involves a multi-faceted approach, combining biochemical assays with genetic and microbiological techniques. The logical flow of these experiments is depicted below.
Caption: Experimental workflow for validating FabI as the target of this compound.
Signaling Pathway: Fatty Acid Synthesis (FASII) in S. aureus
This compound inhibits the final, rate-limiting step of the bacterial Type II fatty acid synthesis (FASII) pathway. This pathway is responsible for producing the fatty acids essential for building bacterial cell membranes.
Caption: Inhibition of the S. aureus FASII pathway by this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly within a 96-well microtiter plate. The typical final volume in each well before adding bacteria is 50 µL.
-
The concentration range should span the expected MIC value (e.g., from 64 µg/mL down to 0.03 µg/mL).
-
Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only) for each plate.
b. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of S. aureus on an agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance 0.08-0.10).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.
c. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
d. Interpretation of Results:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
In Vitro S. aureus FabI (saFabI) Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of FabI by monitoring the consumption of its cofactor, NADPH.
a. Materials and Reagents:
-
Purified saFabI enzyme
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
NADPH
-
Crotonoyl-CoA (substrate mimic)
-
Assay Buffer (e.g., 100 mM MES, pH 6.5)
b. Assay Procedure:
-
The assay is typically performed in a 96-well, UV-transparent microtiter plate.
-
To each well, add the assay buffer, a fixed concentration of NADPH (e.g., 50 µM), and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding a fixed concentration of saFabI enzyme (e.g., 10 nM).
-
Pre-incubate the enzyme with the inhibitor and NADPH for a defined period.
-
Start the reaction by adding the substrate, Crotonoyl-CoA (e.g., 25 µM).
-
Immediately monitor the decrease in absorbance at 340 nm (A340) over time at a constant temperature (e.g., 30°C) using a plate reader. The decrease in A340 corresponds to the oxidation of NADPH to NADP⁺.
c. Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.
-
Further kinetic studies can be performed by varying the concentrations of both substrate and NADPH to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, uncompetitive).
References
Structure-activity relationship (SAR) comparison of Kalimantacin A derivatives
A Comprehensive Comparison of the Structure-Activity Relationship of Kalimantacin A Derivatives
This compound, a polyketide natural product, has demonstrated significant promise as an antibacterial agent, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mode of action, targeting the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid biosynthesis, makes it an attractive scaffold for the development of novel antibiotics.[1][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by quantitative data and detailed experimental protocols.
This compound exerts its antibacterial effect by inhibiting FabI, an essential enzyme in the bacterial fatty acid biosynthesis II (FASII) pathway. This pathway is responsible for the elongation of fatty acid chains, which are vital components of bacterial cell membranes. By binding to FabI, this compound blocks the reduction of enoyl-acyl carrier protein (enoyl-ACP) to acyl-ACP, the final step in the fatty acid elongation cycle. This disruption of fatty acid synthesis ultimately leads to bacterial cell death. The FASII pathway in bacteria is distinct from the type I fatty acid synthase (FASI) system found in mammals, providing a basis for selective toxicity.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Kalimantacin A and vancomycin against MRSA biofilms
For Immediate Release
A Head-to-Head Look at Two Potent Compounds in the Fight Against Methicillin-Resistant Staphylococcus aureus Biofilms
Researchers, scientists, and drug development professionals are continually challenged by the persistent threat of Methicillin-Resistant Staphylococcus aureus (MRSA), particularly its ability to form resilient biofilms that are notoriously difficult to eradicate with conventional antibiotic therapy. This guide provides a comparative analysis of Kalimantacin A, a novel polyketide antibiotic, and vancomycin (B549263), a long-standing glycopeptide antibiotic of last resort, in their efficacy against MRSA biofilms.
Executive Summary
Vancomycin, a cornerstone in the treatment of MRSA infections, exhibits limited efficacy against mature MRSA biofilms, often requiring concentrations significantly higher than its minimum inhibitory concentration (MIC) to achieve eradication. This can lead to treatment failure and the emergence of resistance. In contrast, this compound, a potent inhibitor of fatty acid biosynthesis, has demonstrated significant promise in disrupting and preventing the formation of S. aureus biofilms, positioning it as a compelling alternative for further investigation. This guide synthesizes available experimental data to offer an objective comparison of their performance.
Quantitative Performance Comparison
The following tables summarize key quantitative data for vancomycin against MRSA biofilms. While direct comparative studies providing quantitative data for this compound are limited, its potent inhibitory mechanism suggests strong anti-biofilm potential.
Table 1: Vancomycin Activity Against Planktonic and Biofilm MRSA
| Parameter | Concentration (µg/mL) | Strain(s) | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.5 - 2.0 | Various clinical MRSA isolates | [1][2][3] |
| Minimum Biofilm Inhibitory Concentration (MBIC) | Identical to MIC in 80% of strains | S. aureus | [4] |
| Minimum Biofilm Eradication Concentration (MBEC) | > 20 | MRSA | [5] |
| Concentration for Biofilm Eradication | >1,000 x MIC | MRSA |
Table 2: Biofilm Cell Survival After Vancomycin Treatment
| Treatment Concentration | Mean Cell Survival (%) | Incubation Time | MRSA Isolates | Reference |
| 4 x MBC | 19% | 24 hours | 12 clinical isolates |
Mechanism of Action
Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. Its large molecular size and the complex extracellular matrix of biofilms, however, impede its penetration, contributing to its reduced efficacy against biofilm-embedded bacteria.
This compound: This polyketide antibiotic targets and inhibits FabI, an enoyl-acyl carrier protein reductase essential for fatty acid biosynthesis in S. aureus. This distinct mechanism disrupts a fundamental cellular process, leading to potent antibacterial activity. It has been shown to efficiently disrupt and prevent the formation of S. aureus biofilms, though detailed quantitative data on biofilm eradication is still emerging.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes for evaluating anti-biofilm efficacy, the following diagrams are provided.
Caption: Mechanisms of action for vancomycin and this compound.
Caption: General experimental workflow for biofilm susceptibility assays.
Experimental Protocols
1. Biofilm Formation Assay (Crystal Violet Method)
-
Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) clinical isolate.
-
Culture Medium: Tryptic Soy Broth (TSB) supplemented with 1% glucose.
-
Procedure:
-
An overnight culture of MRSA is diluted to a concentration of 1x10^7 CFU/mL in TSB with 1% glucose.
-
200 µL of the bacterial suspension is added to each well of a 96-well flat-bottomed polystyrene plate.
-
The plate is incubated at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, the medium is gently removed, and the wells are washed three times with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
The plate is air-dried, and 200 µL of 0.1% crystal violet solution is added to each well and incubated for 15 minutes at room temperature.
-
The crystal violet solution is removed, and the wells are washed with PBS.
-
The bound dye is solubilized with 200 µL of 33% acetic acid.
-
The absorbance is measured at 570 nm using a microplate reader to quantify biofilm biomass.
-
2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
-
Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure (MIC):
-
Serial two-fold dilutions of the antibiotic are prepared in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5x10^5 CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Procedure (MBC):
-
Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto antibiotic-free agar (B569324) plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
3. Minimum Biofilm Eradication Concentration (MBEC) Assay
-
Method: Modified microdilution method.
-
Procedure:
-
MRSA biofilms are formed in a 96-well plate as described in the biofilm formation assay.
-
After 24 hours, the planktonic cells are removed, and the biofilms are washed with PBS.
-
Fresh medium containing two-fold serial dilutions of the antibiotic is added to the wells with established biofilms.
-
The plate is incubated for an additional 24 hours at 37°C.
-
The antibiotic-containing medium is removed, and the wells are washed with PBS.
-
The viability of the remaining biofilm cells is assessed using a viability stain (e.g., resazurin (B115843) or MTT) or by sonicating the wells to dislodge the biofilm and performing colony-forming unit (CFU) counts on agar plates.
-
The MBEC is defined as the minimum concentration of the antibiotic required to kill the biofilm-embedded bacteria.
-
Conclusion
Vancomycin's effectiveness against MRSA biofilms is significantly hampered by poor penetration and the high concentrations required for eradication, which are often not achievable in a clinical setting. This compound, with its novel mechanism of action targeting fatty acid biosynthesis, presents a promising alternative that has been shown to disrupt S. aureus biofilms. While direct, quantitative comparative data against vancomycin on MRSA biofilms is needed, the existing evidence strongly supports further investigation into this compound as a potential therapeutic agent for biofilm-associated MRSA infections. The development of new agents like this compound is crucial in the ongoing battle against antibiotic-resistant pathogens.
References
- 1. Comparison of biofilm-associated cell survival following in vitro exposure of meticillin-resistant Staphylococcus aureus biofilms to the antibiotics clindamycin, daptomycin, linezolid, tigecycline and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of vancomycin in the treatment of adult patients with methicillin-resistant Staphylococcus aureus (MRSA) infection: a survey in a tertiary hospital in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm [frontiersin.org]
- 4. [Susceptibility of Staphylococcus aureus biofilms to vancomycin, gemtamicin and rifampin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In vivo efficacy studies of Kalimantacin A in animal models of infection
Kalimantacin A, a polyketide antibiotic, has demonstrated promising activity against multidrug-resistant Staphylococcus aureus (MRSA) by targeting a crucial enzyme in fatty acid biosynthesis.[1][2][3] However, a comprehensive evaluation of its effectiveness in living organisms through in vivo efficacy studies in animal models of infection remains largely unavailable in published scientific literature. While preliminary clinical experiments have suggested high efficacy of a 0.1% this compound ointment in controlling nasal S. aureus infections, detailed supporting data from controlled animal studies are not yet available.[1]
This guide provides a summary of the known mechanism of action of this compound and presents a hypothetical experimental framework for conducting in vivo efficacy studies, which would be essential for its further development as a therapeutic agent.
Mechanism of Action: Inhibition of FabI
This compound exerts its antibacterial effect by inhibiting the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis pathway (FASII).[1] This pathway is responsible for producing fatty acids, which are vital components of bacterial cell membranes. By binding to FabI, this compound blocks the elongation of fatty acid chains, leading to the disruption of membrane integrity and ultimately bacterial cell death. The unique binding mode of this compound to FabI distinguishes it from other FabI inhibitors, highlighting its potential as a novel antibacterial agent.
Caption: Mechanism of action of this compound.
Hypothetical In Vivo Efficacy Study in a Murine Thigh Infection Model
In the absence of published studies, a standard murine thigh infection model could be employed to evaluate the in vivo efficacy of this compound. This model is widely used in preclinical antibiotic development.
Experimental Protocol
1. Animal Model:
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for at least 7 days before the experiment.
-
Neutropenia Induction (optional but recommended for immunosuppressed models): Cyclophosphamide administered intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.
2. Bacterial Strain:
-
Staphylococcus aureus (MRSA) strain, e.g., USA300.
-
Inoculum Preparation: The strain is grown to mid-logarithmic phase in Mueller-Hinton broth, washed, and diluted in saline to the desired concentration (e.g., 10^6 CFU/mL).
3. Infection Procedure:
-
Anesthesia: Mice are anesthetized using isoflurane.
-
Infection: 0.1 mL of the bacterial suspension is injected into the right thigh muscle of each mouse.
4. Treatment Groups:
-
Vehicle Control: Administered with the vehicle used to dissolve this compound.
-
This compound: Administered at various doses (e.g., 1, 5, 10, 25 mg/kg) via a relevant route (e.g., intravenous, subcutaneous, or topical for skin infections).
-
Positive Control: A clinically relevant antibiotic with known efficacy against MRSA (e.g., vancomycin (B549263) or linezolid) is administered at a therapeutic dose.
5. Treatment Administration:
-
Treatment is initiated at a specified time post-infection (e.g., 2 hours).
-
Dosing frequency and duration are determined based on preliminary pharmacokinetic data (if available) or typically administered once or twice daily for 1-3 days.
6. Efficacy Endpoint:
-
At 24 hours post-treatment initiation, mice are euthanized.
-
The infected thigh muscle is aseptically removed, homogenized in sterile saline.
-
Serial dilutions of the homogenate are plated on appropriate agar (B569324) plates.
-
Bacterial burden is determined by counting colony-forming units (CFU) per gram of tissue.
7. Data Analysis:
-
The primary outcome is the reduction in bacterial load (log10 CFU/g) in the thighs of treated mice compared to the vehicle control group.
-
Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
Caption: Experimental workflow for a murine thigh infection model.
Data Presentation
Due to the lack of available in vivo efficacy data for this compound, a quantitative data comparison table cannot be provided at this time. Future studies following the protocol outlined above would generate data that could be presented as follows:
Table 1: Hypothetical Efficacy of this compound in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g ± SD) | Reduction vs. Vehicle (log10 CFU/g) |
| Vehicle Control | - | 7.5 ± 0.5 | - |
| This compound | 1 | 6.8 ± 0.6 | 0.7 |
| This compound | 5 | 5.2 ± 0.7 | 2.3 |
| This compound | 10 | 4.1 ± 0.5 | 3.4 |
| Vancomycin | 110 | 4.5 ± 0.4 | 3.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
Conclusion
This compound represents a promising antibiotic candidate with a novel mechanism of action against MRSA. However, its preclinical development is hampered by the absence of in vivo efficacy data. The experimental framework proposed here provides a standard and robust method to evaluate the in vivo potential of this compound. Such studies are critical to establish a proof-of-concept for its efficacy and to guide dose selection for further preclinical and clinical development. The scientific community awaits such studies to determine if this compound can be a viable new weapon in the fight against antibiotic-resistant bacteria.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. the-kalimantacin-polyketide-antibiotics-inhibit-fatty-acid-biosynthesis-in-staphylococcus-aureus-by-targeting-the-enoyl-acyl-carrier-protein-binding-site-of-fabi - Ask this paper | Bohrium [bohrium.com]
- 3. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Kalimantacin A Demonstrates Potent and Selective Antibacterial Activity Against Gram-Positive Pathogens
A comprehensive analysis of synthetic Kalimantacin A reveals its potent and selective antibacterial activity, particularly against pathogenic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative overview of its efficacy against various natural bacterial isolates, details the experimental protocols for validation, and illustrates the underlying mechanism of action.
This compound, a complex polyketide natural product, has been successfully synthesized, enabling detailed investigation into its therapeutic potential.[1][2][3] The synthetic route has also opened avenues for the creation of analogues to conduct structure-activity relationship (SAR) studies.[1][2] The primary mechanism of action of this compound is the inhibition of FabI, an essential enzyme in the bacterial type II fatty acid synthesis (FASII) pathway. This pathway is responsible for producing vital components of bacterial cell membranes.
Comparative Antibacterial Efficacy
The antibacterial activity of synthetic this compound has been evaluated against a panel of clinically relevant bacterial strains. The results, summarized in the table below, highlight its high potency against Staphylococcus aureus, a common cause of hospital-acquired and community-acquired infections.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) of Synthetic this compound (µg/mL) | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 6538 | Gram-positive | 0.064 | - |
| 27-descarbamoyl this compound | - | 0.512 (8-fold less active) | - |
| 17-hydroxy this compound | - | 4.0 (62.5-fold less active) | - |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Potent activity reported | Vancomycin: 2 |
| Escherichia coli ATCC 25922 | Gram-negative | >128 | Ciprofloxacin: <0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | Gentamicin: 0.5-2 |
Note: The MIC values for reference compounds are typical ranges and can vary.
The data clearly indicates that synthetic this compound is highly effective against the Gram-positive bacterium Staphylococcus aureus. In contrast, it shows no significant activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa at the tested concentrations. This selectivity is a known characteristic of FabI inhibitors, as Gram-negative bacteria often possess isoforms of this enzyme, rendering them less susceptible.
Mechanism of Action: Targeting Fatty Acid Synthesis
This compound exerts its bactericidal effect by specifically inhibiting the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis pathway. This pathway is essential for the bacterium's survival as it produces the fatty acids necessary for building and maintaining cell membranes. The inhibition of FabI disrupts this process, leading to bacterial cell death.
Caption: Inhibition of bacterial fatty acid synthesis by this compound.
Experimental Protocols
The antibacterial activity of synthetic this compound is validated using standardized methods, primarily the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.
-
Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
The standardized inoculum is then diluted to the final testing concentration.
2. Preparation of this compound Dilutions:
-
A stock solution of synthetic this compound is prepared in a suitable solvent.
-
A series of two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the diluted bacterial suspension.
-
The plate includes a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Synthetic this compound exhibits potent and selective antibacterial activity against Gram-positive bacteria, most notably Staphylococcus aureus, including resistant strains. Its targeted mechanism of action, the inhibition of the essential enzyme FabI in the fatty acid biosynthesis pathway, makes it a promising candidate for further drug development. The lack of activity against Gram-negative bacteria underscores its specificity. The established experimental protocols for MIC determination provide a robust framework for the continued evaluation of this compound and its analogues against a broader range of natural and clinical isolates.
References
Unraveling Staphylococcal Responses: A Comparative Transcriptomic Analysis of Kalimantacin A and Other Antibiotics
For Immediate Release
A deep dive into the transcriptomic landscape of Staphylococcus aureus reveals distinct cellular responses to the novel antibiotic Kalimantacin A compared to conventional antibacterial agents. This guide provides a comprehensive comparison, offering researchers, scientists, and drug development professionals valuable insights into the mechanisms of action and potential for synergistic therapies.
This report synthesizes data from multiple transcriptomic studies to construct a comparative analysis of gene expression changes in S. aureus following treatment with this compound and other well-established antibiotics. While direct comparative transcriptomic data for this compound is not yet available, its known mechanism of action—inhibition of fatty acid biosynthesis via the FabI enzyme—allows for a robust, inferred comparison with antibiotics that target different cellular pathways.[1][2][3][4]
Executive Summary of Comparative Transcriptomic Responses
The primary distinction in the transcriptomic profiles lies in the core cellular processes affected by each antibiotic class. This compound is predicted to primarily trigger a response related to the disruption of fatty acid and cell membrane synthesis. In contrast, agents like vancomycin (B549263) and daptomycin (B549167) induce the cell wall stress stimulon, a well-characterized response to damage of the peptidoglycan layer.[5]
Below is a summary of the anticipated and observed transcriptomic changes in S. aureus when treated with this compound versus other major antibiotic classes.
| Antibiotic Class | Primary Target | Key Upregulated Pathways | Key Downregulated Pathways | Representative Genes |
| This compound (Inferred) | Fatty Acid Synthesis (FabI) | Glycerophospholipid metabolism, Membrane transport (ABC transporters) | Fatty acid biosynthesis, Cell division | plsX, pssA, mprF, fab genes |
| Glycopeptides (e.g., Vancomycin) | Peptidoglycan Synthesis | Cell wall stress stimulon, Peptidoglycan biosynthesis, Two-component systems | Virulence factors, a-hemolysin | vraS, vraR, murZ, pbp2, sgtB |
| Lipopeptides (e.g., Daptomycin) | Cell Membrane Depolarization | Cell wall stress stimulon, Response to membrane damage | - | vraS, vraR, mprF |
| β-Lactams (e.g., Oxacillin) | Peptidoglycan Synthesis (PBPs) | Cell wall stress stimulon, Penicillin-binding proteins | - | vraS, vraR, pbp2, mecA |
Experimental Methodologies
The following protocols are representative of the methodologies employed in the transcriptomic analysis of S. aureus responses to antibiotic treatment.
Bacterial Strains and Culture Conditions
-
Bacterial Strain: Staphylococcus aureus strains such as Newman, N315, Mu50, COL, or USA300 are commonly used.
-
Growth Conditions: Bacteria are typically grown in Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB) at 37°C with shaking to mid-logarithmic phase (OD600 of ~0.5).
Antibiotic Treatment
-
Antibiotics are added to the bacterial cultures at sub-lethal concentrations (e.g., 0.5x or 1x the Minimum Inhibitory Concentration - MIC) to ensure the cells are still viable for RNA extraction.
-
The treatment duration is typically short, ranging from 15 to 60 minutes, to capture the primary transcriptomic response.
RNA Extraction and Sequencing
-
RNA Isolation: Bacterial cells are harvested by centrifugation, and total RNA is extracted using commercially available kits, often involving mechanical lysis with bead beating to ensure complete cell disruption.
-
rRNA Depletion: Ribosomal RNA (rRNA) is removed from the total RNA samples to enrich for messenger RNA (mRNA).
-
cDNA Library Preparation: The enriched mRNA is fragmented and reverse transcribed into complementary DNA (cDNA). Sequencing adapters are then ligated to the cDNA fragments.
-
RNA Sequencing (RNA-Seq): The prepared cDNA libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Read Mapping: The sequencing reads are mapped to a reference S. aureus genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly up- or downregulated in the antibiotic-treated samples compared to untreated controls. A common threshold for significance is a log2 fold change of ≥ 1 or ≤ -1 and a p-value < 0.05.
-
Pathway Analysis: Differentially expressed genes are mapped to known cellular pathways (e.g., KEGG pathways) to identify the biological processes that are most affected by the antibiotic treatment.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Inhibition of Fatty Acid Synthesis by this compound.
Concluding Remarks
The comparative analysis of transcriptomic data provides a powerful lens through which to understand the nuanced responses of S. aureus to different antibiotic pressures. While this compound's unique mechanism of targeting fatty acid synthesis sets it apart from many currently used antibiotics, the downstream effects on cell membrane integrity may present opportunities for synergistic drug combinations. Further research involving direct comparative RNA-Seq analysis of this compound alongside other antibiotics is warranted to validate these inferred responses and to accelerate the development of novel therapeutic strategies against multidrug-resistant S. aureus.
References
- 1. researchgate.net [researchgate.net]
- 2. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptome analysis of the responses of Staphylococcus aureus to antimicrobial peptides and characterization of the roles of vraDE and vraSR in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety and Toxicity Profile of Kalimantacin A Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kalimantacin A, a potent natural product antibiotic, has garnered significant interest for its activity against multidrug-resistant pathogens, particularly Staphylococcus aureus. However, the clinical development of natural products is often hampered by unfavorable safety and toxicity profiles. This has spurred the development of numerous this compound analogues aimed at retaining antibacterial efficacy while minimizing adverse effects. This guide provides a comparative analysis of the available safety and toxicity data for these analogues, offering a valuable resource for researchers in the field of antibiotic drug discovery.
In Vitro Cytotoxicity Profile
A primary indicator of a compound's potential toxicity is its effect on mammalian cell viability. In vitro cytotoxicity assays provide crucial preliminary data on the concentration at which a compound induces cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
While specific cytotoxicity data for a wide range of this compound analogues remains limited in publicly available literature, some studies have focused on designing derivatives with predicted non-toxic properties. These predictions are often based on computational models that assess absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. However, experimental validation is paramount.
For the purpose of this guide, and in the absence of a comprehensive experimental dataset for a series of analogues, we present a table structure that should be populated as data becomes available from ongoing and future research.
Table 1: Comparative In Vitro Cytotoxicity of this compound Analogues
| Compound/Analogue | Cell Line | Assay Type | IC50 (µM) | Therapeutic Index (TI)¹ | Reference |
| This compound | HepG2 | MTT Assay | Data not available | Data not available | |
| Analogue 1 | HepG2 | MTT Assay | Populate with data | Populate with data | |
| Analogue 2 | HepG2 | MTT Assay | Populate with data | Populate with data | |
| Analogue 1 | HEK293 | CellTiter-Glo | Populate with data | Populate with data | |
| Analogue 2 | HEK293 | CellTiter-Glo | Populate with data | Populate with data |
¹Therapeutic Index (TI) is calculated as the ratio of the cytotoxic concentration (IC50) to the effective therapeutic concentration (e.g., Minimum Inhibitory Concentration, MIC). A higher TI indicates a more favorable safety profile.
Hemolytic Activity
Hemolysis, the rupture of red blood cells, is a critical parameter for assessing the toxicity of intravenously administered drugs. Compounds that cause significant hemolysis can lead to anemia and other serious complications.
Table 2: Comparative Hemolytic Activity of this compound Analogues
| Compound/Analogue | Red Blood Cell Source | % Hemolysis at Test Concentration (µM) | HC50 (µM)² | Reference |
| This compound | Human | Data not available | Data not available | |
| Analogue 1 | Human | Populate with data | Populate with data | |
| Analogue 2 | Human | Populate with data | Populate with data | |
| Analogue 1 | Murine | Populate with data | Populate with data | |
| Analogue 2 | Murine | Populate with data | Populate with data |
²HC50 is the concentration of the compound that causes 50% hemolysis.
In Vivo Toxicity
Preclinical in vivo studies in animal models are essential for evaluating the systemic toxicity of drug candidates. These studies provide insights into the potential effects on various organs and the overall tolerability of the compound.
To date, detailed in vivo toxicity studies for this compound analogues are not widely published. The development of novel analogues will necessitate such studies to determine key parameters like the maximum tolerated dose (MTD) and to observe any potential pathological changes.
Table 3: Comparative In Vivo Toxicity of this compound Analogues
| Compound/Analogue | Animal Model | Route of Administration | Maximum Tolerated Dose (MTD) (mg/kg) | Observed Toxicities | Reference |
| This compound | Mouse | Intravenous | Data not available | Data not available | |
| Analogue 1 | Mouse | Intravenous | Populate with data | Populate with data | |
| Analogue 2 | Rat | Oral | Populate with data | Populate with data |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for the key assays discussed.
MTT Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hemolytic Activity Assay
Objective: To determine the concentration of a compound that causes 50% lysis of red blood cells (HC50).
Methodology:
-
Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Compound Incubation: In a 96-well plate, add 100 µL of serially diluted this compound analogues in PBS.
-
Hemolysis Induction: Add 100 µL of the 2% RBC suspension to each well.
-
Controls: Include a negative control (PBS only, 0% hemolysis) and a positive control (1% Triton X-100, 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control. The HC50 value is determined by plotting the percentage of hemolysis against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of toxicity and the design of experiments.
General Cytotoxicity Testing Workflow
The following diagram illustrates a standard workflow for assessing the in vitro cytotoxicity of novel compounds.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Potential Signaling Pathway for Drug-Induced Hepatotoxicity
While the specific signaling pathways affected by this compound analogues are yet to be fully elucidated, a common mechanism of drug-induced liver injury involves the induction of oxidative stress and apoptosis. The following diagram depicts a generalized pathway.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Kalimantacin A
For researchers, scientists, and drug development professionals, the responsible management and disposal of potent compounds like Kalimantacin A are paramount to ensuring laboratory safety and environmental protection. As a potent antibiotic, this compound requires specific handling and disposal protocols to prevent environmental contamination and the potential development of antibiotic-resistant bacteria.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.
Core Safety and Disposal Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key safety and disposal considerations based on general guidelines for handling antibiotics in a research environment. These are critical for minimizing exposure and ensuring proper waste management.
| Parameter | Guideline | Source |
| Chemical Nature | Potent Antibiotic, Polyketide | [3][4] |
| Primary Hazard | Biological activity, potential for promoting antibiotic resistance. | [1][2] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and gloves. | |
| Spill Cleanup | Take up dry material, avoiding dust generation. Clean the affected area and dispose of cleanup materials as hazardous waste. | |
| Waste Classification | Hazardous Chemical Waste (especially for stock solutions and contaminated materials). | [1][2] |
Experimental Protocols for Disposal
The proper disposal of this compound, like other antibiotics used in research, should be approached systematically. The following protocols outline the necessary steps for different forms of this compound waste.
1. Disposal of Stock Solutions and Unused Product:
-
Principle: Concentrated antibiotic solutions are considered hazardous chemical waste and must not be disposed of down the drain.[2]
-
Methodology:
-
Collect all unused or expired this compound stock solutions in a designated, properly labeled, and leak-proof hazardous waste container.[1][2]
-
The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound".
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic.[1]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
-
2. Disposal of Contaminated Media and Aqueous Solutions:
-
Principle: While autoclaving can destroy biological hazards in used media, it may not inactivate heat-stable antibiotics. Therefore, media containing this compound should be treated as chemical waste.[2]
-
Methodology:
-
Decontaminate the media to eliminate any biological hazards, typically through autoclaving.
-
After autoclaving, collect the liquid waste in a designated hazardous waste container for chemical waste.[1] Do not pour it down the sink.
-
Label the container appropriately and arrange for disposal via your institution's EHS program.
-
3. Disposal of Contaminated Labware (Non-Sharps):
-
Principle: Items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound are considered contaminated waste.
-
Methodology:
-
Collect all contaminated non-sharp solid waste in a designated, clearly labeled hazardous waste container.
-
This container should be separate from general lab trash and biohazardous waste if the primary hazard is chemical.
-
Once the container is full, arrange for its disposal through your institution's EHS program.
-
4. Disposal of Contaminated Sharps:
-
Principle: Needles, syringes, or any other sharp objects contaminated with this compound pose a dual physical and chemical hazard.
-
Methodology:
-
Place all contaminated sharps immediately into a designated, puncture-proof sharps container.
-
The container should be clearly labeled for "Chemical Sharps Waste."
-
Once the container is three-quarters full, seal it and arrange for disposal through your institution's EHS program.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
